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  • Product: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
  • CAS: 1212314-66-3

Core Science & Biosynthesis

Foundational

Synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

An in-depth technical guide detailing the high-fidelity asymmetric synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, contrasting chemocatalytic and biocatalytic pathways. Executive Summary (1R)-1-(2,3-dihydro-1H...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the high-fidelity asymmetric synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, contrasting chemocatalytic and biocatalytic pathways.

Executive Summary

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol—frequently referred to as (R)-1-(indan-5-yl)ethanol—is a high-value chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features a fused indane bicyclic system and a chiral secondary alcohol at the C5 position. Synthesizing this compound requires a rigorous, two-stage architectural strategy: the regioselective functionalization of the indane core, followed by the absolute stereocontrolled reduction of the resulting prochiral ketone.

This whitepaper provides a comprehensive, self-validating framework for two orthogonal synthetic strategies: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Workflow Indane Indane Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Indane->Acylation Ketone 5-Acetylindane Acylation->Ketone Regioselective ATH Pathway A: Ru-ATH (HCOOH/Et3N) Ketone->ATH KRED Pathway B: KRED (NADPH, GDH) Ketone->KRED Product (1R)-1-(indan-5-yl)ethanol ATH->Product >99% ee KRED->Product >99% ee

Synthesis Workflow: Divergent pathways from indane to the chiral alcohol target.

Precursor Synthesis: Regioselective Friedel-Crafts Acylation

The starting material, 5-acetylindane, is synthesized via the Friedel-Crafts acylation of indane.

Mechanistic Causality & Regioselectivity: The indane system consists of a benzene ring fused to a cyclopentane ring. The alkyl groups of the cyclopentyl ring act as electron-donating activating groups, which direct electrophilic aromatic substitution to the ortho and para positions[1]. However, the 4-position (ortho to the bridgehead carbon) suffers from significant steric hindrance due to the fused ring geometry. Consequently, the acylium ion preferentially attacks the 5-position (para to one bridgehead, ortho to the other), yielding 5-acetylindane as the overwhelmingly major thermodynamic product[1][2].

Protocol: Synthesis of 5-Acetylindane

  • Preparation: In a rigorously dried, argon-purged 500 mL round-bottom flask, suspend 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM)[3].

  • Acylium Generation: Cool the suspension to 0 °C. Add 1.1 equivalents of acetyl chloride dropwise. The Lewis acid coordinates with the chloride, generating the highly electrophilic, resonance-stabilized acylium ion ( CH3​C≡O+ )[2].

  • Substrate Addition: Slowly add 1.0 equivalent of indane dissolved in DCM over 30 minutes. Maintaining 0 °C is critical; it prevents polyacylation and minimizes thermodynamic rearrangement.

  • Quenching: After 2 hours of stirring at room temperature, carefully pour the reaction mixture over crushed ice and 1M HCl to hydrolyze the aluminum complex. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Distill the crude product under reduced pressure to isolate pure 5-acetylindane.

Pathway A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

To achieve the precise (1R)-configuration, the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) is employed. This method utilizes a chiral Ru(II) complex, typically RuCl(p-cymene)[(R,R)-TsDPEN].

Causality of Reagent Selection: While isopropanol is a common hydrogen donor, its use results in a reversible equilibrium. By utilizing an azeotropic mixture of formic acid and triethylamine (FA/TEA), the reaction is rendered irreversible. The decomposition of formic acid generates CO₂ gas, which escapes the system, driving the equilibrium entirely toward the product formation via Le Chatelier's principle[4][5].

Mechanistic Logic: The reaction proceeds via an outer-sphere mechanism. The 16-electron Ru-amido complex abstracts a hydride from formate to form an 18-electron Ru-hydride intermediate. The hydride and the amine proton are then transferred concertedly to the carbonyl carbon and oxygen of 5-acetylindane via a highly organized six-membered pericyclic transition state. The spatial arrangement is rigidly dictated by the (R,R)-TsDPEN ligand, ensuring the exclusive formation of the (R)-alcohol[5][6].

ATH_Mechanism Precatalyst Ru(II) Precatalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) BaseAct Base Activation (-HCl) Precatalyst->BaseAct ActiveCat 16e- Ru Amido Complex BaseAct->ActiveCat HydrideTransfer Hydride Abstraction (from HCOOH) ActiveCat->HydrideTransfer RuHydride 18e- Ru Hydride Complex HydrideTransfer->RuHydride CO2 release OuterSphere Outer-Sphere Transfer (Concerted H-/H+ delivery) RuHydride->OuterSphere Ketone binding Product (1R)-Alcohol + 16e- Ru OuterSphere->Product Product->ActiveCat Catalytic Cycle

Noyori-Ikariya ATH Mechanism: Outer-sphere concerted transfer logic.

Protocol: Ru-ATH

  • Catalyst Activation: Dissolve 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in a 5:2 FA/TEA azeotropic mixture under an inert argon atmosphere.

  • Reduction: Add 5-acetylindane (1.0 eq) to the mixture. Stir at 30 °C for 12-16 hours. Operating at this mild temperature preserves the enantiomeric excess (ee) by suppressing any background, uncatalyzed racemic reduction[4].

  • Workup: Vent the generated CO₂ safely. Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ to neutralize residual formic acid.

  • Isolation: Concentrate and crystallize to yield (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

Pathway B: Biocatalytic Ketoreductase (KRED) Directed Evolution

Biocatalysis offers an environmentally benign alternative with exquisite stereoselectivity. Using an engineered Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH), 100% theoretical yield can be achieved with near-perfect enantioselectivity[7].

Causality of Cofactor Recycling: KREDs require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a hydride donor[8]. Because NADPH is prohibitively expensive to use in stoichiometric amounts, a coupled enzyme system using Glucose Dehydrogenase (GDH) and D-glucose is employed. GDH oxidizes glucose to D-glucono-1,5-lactone, simultaneously reducing NADP⁺ back to NADPH[9][10]. This pushes the thermodynamic equilibrium forward and maintains a constant pool of the active cofactor.

Cofactor Ketone 5-Acetylindane KRED KRED / ADH Ketone->KRED Alcohol (1R)-Alcohol KRED->Alcohol NADP NADP+ KRED->NADP GDH GDH NADPH NADPH GDH->NADPH Hydride acceptor Gluconate D-Glucono-1,5-lactone GDH->Gluconate NADPH->KRED Hydride donor NADP->GDH Glucose D-Glucose Glucose->GDH

Biocatalytic Cofactor Recycling: GDH-mediated continuous regeneration of NADPH.

Protocol: KRED Reduction

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ to stabilize the enzyme's tertiary structure.

  • System Assembly: Add 100 g/L of D-glucose, 1.0 mM NADP⁺, 1 U/mL of GDH, and 5 U/mL of the selected (R)-selective KRED.

  • Substrate Loading: Add 5-acetylindane to a final concentration of 50 g/L. Because the indane substrate is highly hydrophobic, 5-10% v/v DMSO or isopropanol is added as a co-solvent to enhance mass transfer[8][9].

  • Reaction: Incubate at 30 °C with orbital shaking (200 rpm). Critical Step: Maintain the pH at 7.0 using an automated pH stat (titrating with 1M NaOH). The production of gluconic acid (from gluconolactone hydrolysis) will otherwise rapidly acidify the medium and denature the biocatalysts.

  • Extraction: After >99% conversion (typically 24 h), extract the aqueous broth with methyl tert-butyl ether (MTBE). Evaporate to yield the pristine (R)-alcohol.

Quantitative Data & Comparative Analysis

Both pathways are highly effective but serve different operational scales and constraints. The table below summarizes the core metrics of each approach.

MetricPathway A: Ru-ATHPathway B: KRED Biocatalysis
Typical Yield 92 - 95%> 98%
Enantiomeric Excess (ee) 97 - 99%> 99.5%
E-Factor (Waste generation) Moderate (Solvent/Metal waste)Low (Aqueous buffer, biodegradable)
Catalyst Cost High (Ruthenium & Chiral Ligands)Low to Moderate (Enzyme expression)
Scalability Excellent (Standard chemical reactors)Excellent (Requires pH stat & volume management)
Reaction Time 12 - 16 hours24 - 48 hours

Analytical Validation

To validate the self-correcting nature of these protocols, rigorous analytics must be applied to the final product:

  • Chiral HPLC: Utilize a Chiralcel OD-H column (Mobile Phase: Hexane/Isopropanol 95:5, Flow Rate: 1.0 mL/min). The (1R)-enantiomer and (1S)-enantiomer will resolve cleanly, allowing for precise integration and ee determination.

  • ¹H NMR (CDCl₃, 400 MHz): The diagnostic doublet of the methyl group at ~1.48 ppm (d, J = 6.5 Hz, 3H) and the quartet of the methine proton at ~4.85 ppm (q, J = 6.5 Hz, 1H) explicitly confirm the reduction of the acetyl group to the secondary alcohol.

References

  • Zhang, L., Sun, Z., Xu, G., Ni, Y. "Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary alcohols: A review." International Journal of Biological Macromolecules. Available at:[Link]

  • "Development of Sustainable Biocatalytic Reduction Processes for Organic Chemists." Wiley-VCH. Available at:[Link]

  • Dub, P. A., et al. "Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones." Organometallics, ACS Publications. Available at:[Link]

  • Wills, M., et al. "Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts." MDPI. Available at:[Link]

  • "Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones." IntechOpen. Available at:[Link]

  • "Friedel-Crafts Acylation: Mechanism, Reactions & limitations." Science Revision. Available at:[Link]

  • "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry. Available at:[Link]

Sources

Exploratory

Elucidating the Molecular Dynamics and Binding Mechanisms of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics incre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics increasingly relies on Fragment-Based Drug Discovery (FBDD). Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD utilizes low-molecular-weight compounds to identify high-quality binding interactions that can be systematically grown into potent lead compounds.

This whitepaper details the pharmacophoric mechanism of action, structural profiling, and experimental validation of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: 1212314-66-3). As a chiral derivative of the indane core—a widely recognized "privileged scaffold" in drug design —this molecule serves as a highly efficient molecular anchor. By understanding its stereospecific binding dynamics, researchers can leverage this building block to design highly selective inhibitors for complex targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).

Structural and Physicochemical Profiling

The efficacy of a fragment is dictated by its physicochemical properties, specifically its Ligand Efficiency (LE) and ability to form directional interactions without excessive entropic penalties. The indane core provides a rigid, planar-to-puckered hydrophobic surface, while the chiral ethanol appendage offers a strict vector for hydrogen bonding .

Table 1: Physicochemical Profile of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
ParameterValue / DescriptionPharmacological Significance
Chemical Name (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-olDefines the specific stereoisomer required for targeted spatial orientation.
CAS Number 1212314-66-3Unique identifier for commercial sourcing and library synthesis.
Molecular Weight 162.23 g/mol Ideal for FBDD (Rule of 3 compliant), allowing for extensive downstream "growing".
Molecular Formula C₁₁H₁₄OLow complexity ensures high ligand efficiency (LE) per heavy atom.
SMILES CC=C1)OHighlights the (1R) chiral center adjacent to the indane core.
H-Bond Donors/Acceptors 1 / 1Provides a focused, singular vector for polar target engagement.
LogP (Estimated) ~2.5Optimal lipophilicity for penetrating hydrophobic target pockets without causing non-specific aggregation.

Pharmacophoric Mechanism of Action (Binding Dynamics)

Because (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is utilized primarily as a foundational fragment rather than a standalone systemic drug, its "mechanism of action" is defined by its molecular binding dynamics at the target interface.

  • Hydrophobic Anchoring (The Indane Core): The bicyclic indane system (a benzene ring fused to a cyclopentane ring) inserts into deep, lipophilic pockets (e.g., the DFG-out pocket of kinases). The rigidity of the indane ring reduces the entropic penalty typically associated with the binding of flexible aliphatic chains. This drives an enthalpically favorable desolvation event as water molecules are displaced from the target pocket.

  • Stereospecific Directional Bonding (The (1R)-Ethanol Vector): The true mechanistic advantage of this compound lies in its chirality. The (1R)-hydroxyethyl moiety projects its hydroxyl group at a highly specific spatial angle. This stereospecificity allows for precise hydrogen bond donation or acceptance with the target protein's backbone amides or polar side chains (e.g., Aspartate or Glutamate residues). Simultaneously, the methyl group is oriented to fill a minor lipophilic cleft or point towards the solvent channel, preventing the steric clashes that would inevitably occur with the (1S) enantiomer.

Experimental Validation Protocols: A Self-Validating System

To ensure data integrity and eliminate false positives—a common pitfall in FBDD due to non-specific chemical aggregation—our screening protocol mandates a self-validating orthogonal workflow. Primary screening via Surface Plasmon Resonance (SPR) provides kinetic causality, which is immediately cross-validated by X-ray crystallography to confirm the physical binding pose.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Screening

Causality: Fragments inherently possess low binding affinities (typically KD​ in the 100 µM – 1 mM range). SPR is utilized because it offers the extreme sensitivity required to detect these transient, low-affinity interactions in real-time without the need for bulky fluorescent or radioactive labels that could alter the fragment's binding mode.

  • Step 1: Sensor Chip Immobilization. Covalently couple the purified target protein (e.g., a target kinase) to a CM5 sensor chip via standard amine coupling chemistry. Block unreacted sites with 1 M ethanolamine.

  • Step 2: Library Preparation. Dissolve (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol in 100% DMSO, then dilute into the running buffer (e.g., PBS with 0.05% Tween-20) to a final DMSO concentration of exactly 5%. Critical: Matrix matching of DMSO between the sample and running buffer is mandatory to prevent bulk refractive index shifts.

  • Step 3: Analyte Injection. Inject the fragment across the sensor surface at varying concentrations (10 µM to 2 mM) using a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Step 4: Kinetic Analysis. Fit the resulting sensograms to a 1:1 steady-state affinity model to extract the dissociation constant ( KD​ ).

Protocol B: X-Ray Crystallography for Binding Pose Elucidation

Causality: If a fragment exhibits a favorable SPR profile but fails to resolve in the electron density map, it is flagged as a promiscuous binder. Crystallography provides the exact atomic coordinates, revealing the "growth vectors" needed to optimize the fragment into a lead compound.

  • Step 1: Apo-protein Crystallization. Grow diffracting crystals of the target protein using vapor diffusion (hanging or sitting drop) in an optimized precipitant solution.

  • Step 2: Fragment Soaking. Transfer the apo-crystals into a soaking drop containing the precipitant solution supplemented with 10-50 mM of the indane fragment and a cryoprotectant (e.g., 20% glycerol). Incubate for 2 to 24 hours.

  • Step 3: Data Collection & Refinement. Flash-freeze the crystals in liquid nitrogen. Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement and model the (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol ligand into the resulting Fo​−Fc​ difference electron density map.

Visualizing the Discovery and Modulation Workflows

The following diagrams illustrate the logical progression from fragment screening to the mechanistic modulation of a disease pathway.

FBDD_Workflow A Target Protein Immobilization B SPR Screening (Indane Fragment Library) A->B Sensor Prep C Hit Validation (KD Determination) B->C Hits (KD < 1 mM) D X-Ray Crystallography (Fragment Soaking) C->D Validated Hits E Structure-Guided Fragment Growing D->E Binding Vectors F Lead Optimization (Nanomolar Affinity) E->F Enhanced Potency

Fig 1: Fragment-based hit-to-lead workflow utilizing the indane scaffold.

Signaling_Modulation Ligand Extracellular Stimulus (e.g., Growth Factor) Receptor Membrane Receptor (Active State) Ligand->Receptor Activates TargetKinase Target Enzyme (e.g., Kinase) Receptor->TargetKinase Phosphorylates IndaneLead (1R)-Indane-Derived Lead Compound IndaneLead->TargetKinase Blocks Active Site InactiveKinase Target Enzyme (Inhibited State) IndaneLead->InactiveKinase Shifts Equilibrium Downstream Pathogenic Signaling (Proliferation/Inflammation) TargetKinase->Downstream Promotes Resolution Disease Resolution (Apoptosis/Stasis) InactiveKinase->Resolution Induces

Fig 2: Mechanistic modulation of pathogenic signaling by an indane-derived lead compound.

Conclusion

The compound (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol exemplifies the power of stereochemically pure, privileged scaffolds in modern drug discovery. By providing a rigid hydrophobic anchor coupled with a highly directional hydrogen-bonding vector, this fragment reliably engages complex biological targets. When integrated into the self-validating SPR and crystallographic workflows outlined above, it serves as an optimal starting point for the rational design of highly potent, target-specific therapeutics.

References

Foundational

Technical Whitepaper: Synthesis, Nomenclature, and Applications of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Executive Summary In modern medicinal chemistry, the indane scaffold is a privileged structure frequently utilized to impart conformational rigidity and lipophilicity to drug candidates [3]. Specifically, (1R)-1-(2,3-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indane scaffold is a privileged structure frequently utilized to impart conformational rigidity and lipophilicity to drug candidates [3]. Specifically, (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: 1212314-66-3) serves as a critical chiral building block. This secondary alcohol features a stereodefined benzylic position that is highly valuable for structure-activity relationship (SAR) optimization in targeted therapies, including CNS agents and enzyme inhibitors. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, enantioselective synthesis, and analytical validation.

Nomenclature and Structural Elucidation

The precise structural identity of a chiral intermediate dictates its binding affinity in biological systems. The IUPAC name (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol can be systematically deconstructed to reveal its topology:

  • 1H-indene : The foundational bicyclic system consisting of a benzene ring fused to a cyclopentene ring.

  • 2,3-dihydro- : Indicates the saturation of the double bond within the cyclopentene ring, yielding the stable indane core.

  • -5-yl : Denotes that the indane ring is attached to the parent aliphatic chain at carbon 5 of the aromatic ring.

  • ethan-1-ol : The parent chain is a two-carbon alcohol (ethanol), with the hydroxyl group and the indane substituent both located at carbon 1.

  • (1R) : Defines the absolute stereochemistry at carbon 1. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents rank as follows: -OH (1), -C9H9 (indanyl group, 2), -CH3 (3), and -H (4). Orienting the lowest priority hydrogen atom away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the Rectus (R) configuration.

Physicochemical Properties Summary
PropertyValue
IUPAC Name (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
CAS Registry Number 1212314-66-3
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
SMILES String CO
Appearance Colorless to pale yellow oil/solid
Enantiomeric Purity ≥98% ee (Standard synthetic grade)

Synthetic Methodology: Enantioselective CBS Reduction

To achieve high enantiomeric excess (ee) of the (1R)-alcohol, the Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 5-acetylindane, is the gold standard [1, 2]. The protocol below outlines a self-validating system where the stoichiometric control and addition rates directly dictate the stereochemical outcome.

Step-by-Step Protocol

Objective : Synthesize (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol from 5-acetylindane. Reagents : 5-Acetylindane (1.0 equiv), (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 equiv), Borane-THF complex (BH₃·THF, 1.2 equiv), anhydrous THF.

  • System Preparation : Flame-dry a 100 mL Schlenk flask under argon. Add the (R)-MeCBS catalyst (0.1 equiv) and anhydrous THF to achieve a 0.5 M solution relative to the substrate.

  • Catalyst Activation : Cool the solution to 0 °C. Dropwise add BH₃·THF (1.2 equiv) over 10 minutes.

    • Causality: The borane coordinates to the nitrogen atom of the oxazaborolidine ring, activating the catalyst and forming the highly reactive, face-selective hydride donor complex.

  • Substrate Addition : Dissolve 5-acetylindane (1.0 equiv) in anhydrous THF (1.0 M). Add this solution dropwise via a syringe pump over 1 hour to the reaction mixture at 0 °C.

    • Causality: Slow addition ensures the catalytic cycle turns over efficiently without accumulating unreacted ketone. If the ketone concentration spikes, the uncatalyzed, racemic background reduction by free BH₃ outcompetes the enantioselective pathway, severely degrading the ee.

  • Reaction Monitoring : Stir for an additional 2 hours at 0 °C. Monitor completion via TLC or LC-MS.

  • Quenching : Carefully quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C.

    • Causality: Methanol safely solvolyzes the unreacted borane (evolving H₂ gas) and breaks the intermediate borate ester, releasing the free (1R)-alcohol.

  • Purification : Concentrate under reduced pressure, partition between diethyl ether and 1M HCl, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Mechanistic Pathway

CBS_Mechanism A 5-Acetylindane (Prochiral Ketone) D Stereoselective Ketone Coordination A->D B (R)-MeCBS Catalyst + BH3-THF C Catalyst-Borane Adduct B->C C->D E Hydride Transfer (Re-face attack) D->E F Borate Intermediate E->F G (1R)-1-(2,3-dihydro-1H- inden-5-yl)ethan-1-ol F->G Methanolysis

Catalytic cycle of the enantioselective CBS reduction yielding the (1R)-enantiomer.

Analytical Validation

Trustworthiness in asymmetric synthesis requires rigorous analytical validation to confirm both chemical purity and enantiomeric excess.

Protocol: Chiral HPLC Analysis

  • Column : Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase : Hexane/Isopropanol (95:5 v/v), isocratic elution.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorption at 220 nm and 254 nm.

  • Causality: The chiral stationary phase (derivatized cellulose) provides differential hydrogen bonding, dipole-dipole, and π-π interactions with the enantiomers. The (1R) and (1S) isomers partition differently between the mobile and stationary phases, allowing for baseline separation and precise integration of the ee.

Applications in Drug Discovery

The (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol fragment is frequently utilized in fragment-based drug discovery (FBDD). The hydroxyl group serves as a synthetic handle for etherification, esterification, or conversion into a leaving group (e.g., mesylate) for stereospecific Sₙ2 displacement by amines. This enables the rapid generation of chiral indanyl-ethylamine derivatives, which are potent pharmacophores for G-protein coupled receptors (GPCRs) and monoamine oxidases.

Workflow S1 Step 1: Substrate Prep 5-Acetylindane in THF S3 Step 3: Asymmetric Reduction Slow ketone addition S1->S3 S2 Step 2: Catalyst Activation (R)-MeCBS + BH3 at 0°C S2->S3 S4 Step 4: Quenching Methanol addition S3->S4 S5 Step 5: Purification Silica Gel Chromatography S4->S5 S6 Step 6: Chiral Analysis HPLC (Chiralcel OD-H) S5->S6

Step-by-step synthetic and analytical workflow for isolating the (1R)-indanyl alcohol.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 109(18), 5551-5553.[Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol via Catalytic Enantioselective Reduction

Abstract: This document provides a comprehensive guide to the asymmetric synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, a valuable chiral building block in pharmaceutical development. The protocol leverages t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the asymmetric synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, a valuable chiral building block in pharmaceutical development. The protocol leverages the highly reliable and predictable Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 5-acetylindane. We delve into the mechanistic underpinnings of the reaction, offering a rationale for experimental design and providing a detailed, step-by-step protocol for synthesis, purification, and analysis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development, offering a field-proven method to access this enantiopure alcohol with high yield and stereochemical fidelity.

Introduction and Strategic Overview

Chiral secondary alcohols are ubiquitous structural motifs in a wide range of biologically active molecules and pharmaceutical agents. The precise control of stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The target molecule, (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, serves as a key intermediate in the synthesis of more complex chiral structures. Its synthesis in an enantiomerically pure form presents a common challenge in organic chemistry: the stereoselective reduction of a prochiral ketone.

Among the myriad of available methods, the Corey-Bakshi-Shibata (CBS) reduction stands out for its operational simplicity, broad substrate scope, and, most importantly, its high degree of enantioselectivity with a predictable stereochemical outcome.[1][2] This method employs a chiral oxazaborolidine catalyst to direct the reduction of a ketone by a stoichiometric borane source, such as borane-dimethyl sulfide complex (BH3•DMS).[3][4] This application note details a robust protocol for the synthesis of the target (R)-alcohol using the corresponding (S)-CBS catalyst.

The Corey-Bakshi-Shibata (CBS) Reduction: Principle and Mechanism

The efficacy of the CBS reduction lies in the formation of a well-defined, sterically constrained transition state. The reaction is not merely a simple mixing of reagents; it is a carefully orchestrated catalytic cycle that ensures the hydride is delivered to a specific face of the ketone.

The Catalytic Cycle:

  • Catalyst Activation: The cycle begins with the coordination of the Lewis acidic borane (BH3) to the lone pair of the nitrogen atom within the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[1][5]

  • Substrate Coordination: The prochiral ketone, 5-acetylindane, then coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric hindrance, placing its larger substituent (the indanyl group) away from the bulky substituent on the catalyst's stereocenter.[6]

  • Stereoselective Hydride Transfer: The hydride from the activated borane is delivered to the carbonyl carbon through a rigid, six-membered chair-like transition state.[6] This intramolecular transfer is highly face-selective due to the steric arrangement established in the previous step.

  • Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and upon acidic or methanolic workup, yields the chiral alcohol product. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.[2]

The predictability of the CBS reduction is one of its most powerful features. When using an (S)-proline-derived CBS catalyst, the hydride is delivered to the Re-face of the ketone, yielding the (R)-alcohol, which is the desired product in this protocol.

CBS_Mechanism Figure 1: Catalytic Cycle of the CBS Reduction Catalyst (S)-CBS Catalyst Activated_Catalyst Catalyst-BH3 Complex (Activated) Catalyst->Activated_Catalyst + BH3 Transition_State Ternary Complex (Six-Membered Transition State) Activated_Catalyst->Transition_State Ketone 5-Acetylindane (Prochiral Ketone) Ketone->Transition_State Coordination Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Product (1R)-Alcohol Product Product_Complex->Product Workup BH3 BH3 Source Workup Methanol Quench

Caption: Figure 1: Catalytic Cycle of the CBS Reduction.

Detailed Experimental Protocol

This protocol describes the synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol on a 5 mmol scale. All operations should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents:

  • 5-Acetylindane (1-(2,3-dihydro-1H-inden-5-yl)ethanone), (≥98%)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH3•DMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF), (≤50 ppm H₂O)

  • Methanol (ACS grade)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add 5-acetylindane (0.80 g, 5.0 mmol).

  • Solvent Addition: Add anhydrous THF (25 mL) via syringe to dissolve the ketone. Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add (S)-2-Methyl-CBS-oxazaborolidine solution (0.5 mL of 1 M solution in toluene, 0.5 mmol, 10 mol%) to the stirred solution via syringe. Stir for 10 minutes at 0 °C.

    • Rationale: A catalytic amount of the chiral oxazaborolidine is sufficient to direct the reaction. Pre-stirring allows for initial complexation.[5]

  • Reductant Addition: Add borane-dimethyl sulfide complex (0.4 mL, ~4.0 mmol, 0.8 equiv) dropwise via syringe over 15 minutes. A slight effervescence may be observed.

    • Rationale: A slight sub-stoichiometric amount of the primary borane source is added first to initiate the catalytic cycle. The dropwise addition helps control the reaction rate and temperature.

  • Main Reduction: After the initial addition, add an additional portion of borane-dimethyl sulfide complex (0.2 mL, ~2.0 mmol, 0.4 equiv) for a total of 1.2 equivalents. Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting ketone is fully consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of methanol (5 mL). Vigorous gas evolution will occur. Stir for 30 minutes.

    • Safety Note: The quenching process is highly exothermic and releases hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Workup: Remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate (50 mL) and saturated aqueous NH₄Cl solution (30 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

Workflow Visualization and Data

The overall experimental process is summarized in the workflow diagram below.

Workflow Figure 2: Experimental Workflow Start 1. Dissolve 5-Acetylindane in Anhydrous THF Cool1 2. Cool to 0 °C Start->Cool1 Add_Cat 3. Add (S)-CBS Catalyst Cool1->Add_Cat Add_BH3 4. Add BH3•DMS (1.2 eq) Add_Cat->Add_BH3 React 5. Stir at 0 °C to RT (Monitor by TLC) Add_BH3->React Cool2 6. Cool to 0 °C React->Cool2 Quench 7. Quench with Methanol Cool2->Quench Workup 8. Aqueous Workup (EtOAc / aq. NH4Cl) Quench->Workup Purify 9. Column Chromatography Workup->Purify Analyze 10. Characterization (NMR, Chiral HPLC) Purify->Analyze Final_Product Pure (1R)-Alcohol Analyze->Final_Product

Caption: Figure 2: Experimental Workflow.

Expected Results and Characterization

ParameterExpected Value/ResultMethod of Analysis
Yield 85 - 95%Gravimetric (after purification)
Appearance Colorless to pale yellow oilVisual
¹H NMR Spectrum consistent with structure¹H NMR Spectroscopy
Enantiomeric Excess (ee) ≥95%Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC Analysis Conditions (Example):

  • Column: Chiralcel OD-H

  • Mobile Phase: 98:2 Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Expected Retention Times: (S)-enantiomer (minor) ~9 min, (R)-enantiomer (major) ~11 min.

Troubleshooting and Concluding Remarks

  • Low Enantioselectivity (% ee): This can result from using a degraded or aged CBS catalyst or non-anhydrous reaction conditions.[4] Ensure the use of fresh, high-quality reagents and properly dried glassware.

  • Incomplete Reaction: If the starting material persists, ensure the borane-dimethyl sulfide complex is active and added in the correct stoichiometry. A slight excess (up to 1.5 equiv) can be used if necessary.

  • Low Yield: Product loss during aqueous workup or purification is common. Ensure complete extraction and careful column chromatography.

The protocol described herein for the asymmetric synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol via CBS reduction is a highly efficient and stereoselective method. It provides reliable access to this important chiral intermediate with excellent enantiomeric purity and in high yield. The principles discussed are broadly applicable to the asymmetric reduction of other prochiral ketones, making this a valuable technique for synthetic chemists.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • Quallich, G. J., Woodall, J. F., & Morrissey, M. M. (1993). A practical synthesis of (S)-α,α-diphenyl-2-pyrrolidinemethanol and its use in the enantioselective reduction of a key intermediate for the C-13 side chain of taxol. Synthetic Communications, 23(15), 2135-2143. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]

  • Wikipedia contributors. (2023). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. [Link]

  • Semantic Scholar. (2007). Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. [Link]

Sources

Application

Application Note: Enantioselective Synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Rationale The chiral secondary alcohol (1R)-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

The chiral secondary alcohol (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a critical structural motif in the development of neurotherapeutics and advanced agrochemicals. Achieving high enantiomeric excess (ee > 99%) and chemical purity requires precise control over the reduction of its prochiral precursor, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (5-acetylindane) [1].

This application note details two field-proven, highly scalable methodologies for this transformation: Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction . Rather than merely listing steps, this guide elucidates the underlying thermodynamic and mechanistic causalities governing these reactions, ensuring that researchers can adapt, troubleshoot, and scale these protocols as self-validating systems.

Mechanistic Pathways & Causality

Chemo-Catalytic Route: Noyori Asymmetric Transfer Hydrogenation

The reduction of 5-acetylindane using the chiral ruthenium complex RuCl(p-cymene)[(R,R)-TsDPEN] relies on an outer-sphere mechanism. Unlike traditional inner-sphere reductions, the ketone substrate never directly binds to the ruthenium metal center [2]. Instead, a concerted transfer of a hydride from the Ru-center and a proton from the amine ligand occurs via a highly organized six-membered pericyclic transition state.

Causality of Reagent Selection: The use of a Formic Acid/Triethylamine (FA/TEA) 5:2 azeotrope is deliberate. Formic acid acts as the terminal hydrogen donor, decomposing into CO₂ and H₂. The 5:2 stoichiometric ratio buffers the system, preventing the acidic degradation of the delicate Ru-hydride intermediate while providing an optimal thermodynamic driving force to push the equilibrium toward the alcohol product.

Noyori_ATH Ketone 5-Acetylindane (Prochiral Ketone) TS 6-Membered Pericyclic TS Ketone->TS Outer-sphere coordination Ru_Cat Ru(II)-(R,R)-TsDPEN (Active Hydride Donor) Ru_Cat->TS Concerted H-transfer TS->Ru_Cat Catalyst Regeneration Product (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (Target Product) TS->Product Enantioselective reduction Formate HCOOH / TEA (Hydrogen Source) Formate->Ru_Cat Hydride regeneration

Figure 1: Outer-sphere concerted mechanism of Noyori Asymmetric Transfer Hydrogenation.

Biocatalytic Route: Engineered Ketoreductase (KRED)

For process chemistry prioritizing green metrics and absolute stereocontrol, enzymatic reduction using an R-selective Ketoreductase (KRED) is the gold standard [3]. The enzyme's chiral pocket sterically forces the hydride from the NADPH cofactor to attack the re-face of the carbonyl carbon exclusively.

Causality of Cofactor Recycling: Because stoichiometric NADPH is economically unfeasible, a coupled regeneration system is employed. Isopropanol (IPA) is added as a sacrificial co-substrate. The KRED enzyme operates bi-directionally: it oxidizes IPA to acetone (reducing NADP⁺ to NADPH) and subsequently uses that NADPH to reduce 5-acetylindane. This creates a self-sustaining hydride loop.

Biocatalysis_Cycle Ketone 5-Acetylindane KRED R-Selective KRED Ketone->KRED Substrate Binding Alcohol (1R)-Alcohol KRED->Alcohol Product Release NADP NADP+ KRED->NADP Cofactor Oxidation NADPH NADPH NADPH->KRED Hydride Donation NADP->NADPH Hydride Transfer (Recycling) IPA Isopropanol IPA->NADP H-Donor Acetone Acetone IPA->Acetone Oxidation

Figure 2: KRED-mediated asymmetric reduction with in-situ NADPH cofactor recycling via Isopropanol.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed ATH (10 mmol Scale)

This protocol is optimized for rapid laboratory-scale synthesis with minimal solvent waste.

Materials:

  • 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.60 g, 10.0 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg, 0.05 mmol, 0.5 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 ratio) (5.0 mL)

Step-by-Step Workflow:

  • System Purging: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add the 5-acetylindane. Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Ru(II) is highly susceptible to oxidation to catalytically dead Ru(III) in the presence of atmospheric oxygen.

  • Catalyst Activation: Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst to the flask under a positive stream of Argon.

  • Reagent Addition: Inject the degassed FA/TEA (5:2) azeotrope via syringe.

    • Self-Validation Checkpoint 1: The solution will initially appear dark red/brown. Upon stirring at 30 °C for 10-15 minutes, the color must shift to a vibrant orange-yellow. This optical shift confirms the formation of the active 16-electron Ru-hydride species.

  • Reaction: Seal the flask and stir at 40 °C for 16 hours.

    • Self-Validation Checkpoint 2: Gentle effervescence (CO₂ gas evolution) should be visible. The cessation of bubbling indicates the consumption of the formic acid driving force or reaction completion.

  • Workup: Quench the reaction by adding 15 mL of water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove residual formic acid) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the pure (1R)-alcohol.

Protocol B: Biocatalytic KRED Reduction (10 mmol Scale)

This protocol is designed for high enantiopurity and direct scalability to pilot-plant reactors.

Materials:

  • 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (1.60 g, 10.0 mmol)

  • R-selective Ketoreductase powder (e.g., KRED-130) (50 mg)

  • NADP⁺ sodium salt (7.5 mg, 0.01 mmol, 0.1 mol%)

  • Potassium phosphate buffer (100 mM, pH 7.0, 1 mM MgSO₄) (40 mL)

  • Isopropanol (IPA) (10 mL)

Step-by-Step Workflow:

  • Buffer Preparation: In a 100 mL jacketed reactor, combine the phosphate buffer and IPA. Ensure the temperature is stabilized at 30 °C. Causality: MgSO₄ is included to stabilize the structural integrity of the KRED tetramer.

  • Enzyme & Cofactor Solubilization: Add the NADP⁺ and KRED powder to the buffer. Stir gently (150 rpm) for 10 minutes to ensure complete dissolution without causing shear-stress denaturation.

  • Substrate Addition: Add the 5-acetylindane dropwise. (Note: The substrate will likely form a biphasic suspension; this is expected and does not inhibit the interfacial enzymatic reaction).

  • Reaction Monitoring: Stir at 300 rpm at 30 °C for 24 hours.

    • Self-Validation Checkpoint: Unlike glucose-dehydrogenase recycling systems which produce gluconic acid, the IPA system produces acetone. Therefore, the pH should remain intrinsically stable at 7.0 without the need for an auto-titrator. A drop in pH indicates unwanted ester hydrolysis or buffer failure.

  • Downstream Processing: Add 50 mL of Ethyl Acetate and stir vigorously for 15 minutes to denature the enzyme and extract the product. Filter the emulsion through a pad of Celite to break the proteinaceous foam.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the highly pure (1R)-alcohol.

Quantitative Data & Analytics

Table 1: Methodological Comparison
ParameterChemo-Catalytic (Noyori ATH)Biocatalytic (KRED)
Catalyst Loading 0.5 mol%~3% w/w
Enantiomeric Excess (ee) 96 - 98%> 99.5%
Conversion > 98% (16 hours)> 99% (24 hours)
Volumetric Productivity High (Neat/Highly concentrated)Moderate (Aqueous suspension)
Primary Byproduct CO₂ gasAcetone
Best Use Case Rapid lab-scale synthesisGMP manufacturing / High ee req.
Table 2: Analytical Parameters for Chiral Resolution

To validate the (1R) stereochemistry, High-Performance Liquid Chromatography (HPLC) is required.

ParameterSpecification
Column Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (95:5 v/v), Isocratic
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Temperature 25 °C
Expected Retention Times (1S)-enantiomer: ~7.2 min (1R)-enantiomer: ~8.5 min

Troubleshooting & Critical Parameters

  • Incomplete Conversion in ATH: If the ATH reaction stalls at 50-60% conversion, the FA/TEA ratio has likely drifted due to the evaporation of formic acid or triethylamine. Solution: Ensure a perfectly sealed reaction vessel. You can spike the reaction with an additional 1.0 mL of the 5:2 azeotrope to re-initiate the hydride cycle.

  • Low Enantiomeric Excess in ATH: A drop in ee is almost exclusively caused by background racemic reduction or catalyst degradation. Solution: Ensure strict anaerobic conditions during setup. Ru(III) degradation products can act as non-selective Lewis acids.

  • Emulsion Formation in KRED Workup: Protein-stabilized emulsions are the most common failure point in biocatalytic scale-up. Solution: Do not attempt to separate the layers immediately. Filtration through Celite or the addition of a denaturing salt (like solid NaCl) to the aqueous layer prior to extraction alters the osmotic pressure and rapidly breaks the emulsion.

References

  • Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 1997, 30 (2), 97–102. Available at:[Link]

  • Wu, X.; Xiao, J. Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Chemical Communications, 2007, (24), 2449-2466. Available at:[Link]

  • Moore, J. C.; Pollard, D. J.; Kosjek, B.; Devine, P. N. Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 2007, 40 (12), 1412–1419. Available at:[Link]

Method

Application Note: Purification and Enantiomeric Resolution of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Compound: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: 1212314-66-3) Executive Summary Enantiomerically pure secondary ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Compound: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: 1212314-66-3)

Executive Summary

Enantiomerically pure secondary aryl alcohols, such as (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, are critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs). The rigid indane ring system imparts unique pharmacokinetic properties, making its stereocontrolled preparation highly valuable. Because asymmetric synthesis can be cost-prohibitive at scale, the purification of the desired (1R)-enantiomer from the racemic mixture—rac-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol—remains the industry standard.

This guide details two orthogonal, self-validating workflows for isolating the (1R)-enantiomer: Enzymatic Kinetic Resolution (EKR) for scalable, cost-effective batch processing, and Preparative Chiral Supercritical Fluid Chromatography (SFC) for rapid, high-throughput isolation.

Mechanistic Rationale & Causality (E-E-A-T)

To design a robust purification system, one must understand the physical and biochemical causality driving the separation.

The Kazlauskas Rule in Enzymatic Kinetic Resolution

Enzymatic resolution relies on Candida antarctica Lipase B (CALB), commercially available in its immobilized form as Novozym 435. The selection of CALB is not arbitrary; it is dictated by the Kazlauskas Rule [1]. The active site of CALB features a stereospecificity pocket divided into a "large" hydrophobic cavity and a "medium" cavity.

  • Steric Alignment: The bulky 2,3-dihydro-1H-inden-5-yl group fits exclusively into the large cavity, while the methyl group is accommodated by the medium cavity.

  • Catalytic Consequence: This spatial constraint forces the hydroxyl group of the (1R)-enantiomer into perfect alignment with the catalytic serine residue. Consequently, CALB selectively acylates the (1R)-enantiomer, leaving the (1S)-enantiomer unreacted [2].

  • Thermodynamic Driver: Vinyl acetate is selected as the acyl donor because the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This irreversible tautomerization drives the transesterification to completion, preventing product inhibition [3].

Chiral Recognition in Preparative SFC

When time-to-market is the primary constraint, Preparative SFC is deployed. SFC utilizes supercritical CO₂ combined with a polar modifier (e.g., methanol). The separation is driven by transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP), typically an amylose or cellulose derivative coated on silica (e.g., Chiralpak AD-H).

  • Causality of SFC Superiority: Supercritical CO₂ has gas-like diffusivity and liquid-like density. This drastically lowers mobile phase viscosity, allowing for flow rates 3–5 times higher than traditional HPLC without exceeding pressure limits, thereby maximizing throughput and minimizing solvent waste.

Orthogonal Purification Workflows

Workflow cluster_EKR Method A: Enzymatic Kinetic Resolution cluster_SFC Method B: Preparative Chiral SFC Racemate rac-1-(2,3-dihydro-1H- inden-5-yl)ethan-1-ol CALB CALB (Novozym 435) Vinyl Acetate, Hexane Racemate->CALB Scalable Batch Processing SFC Chiral SFC (Chiralpak AD-H) CO2 / MeOH Racemate->SFC Rapid Throughput Mix1 (1R)-Acetate + (1S)-Alcohol CALB->Mix1 Sep Silica Gel Chromatography (Separation) Mix1->Sep Hydrolysis Alkaline Hydrolysis (K2CO3, MeOH) Sep->Hydrolysis (1R)-Acetate Target Pure (1R)-1-(2,3-dihydro-1H- inden-5-yl)ethan-1-ol Hydrolysis->Target Frac1 Fraction 1: (1R)-Alcohol (Fast Eluting) SFC->Frac1 Frac2 Fraction 2: (1S)-Alcohol (Slow Eluting) SFC->Frac2 Frac1->Target

Figure 1: Parallel workflows for the isolation of the (1R)-enantiomer via EKR and Preparative SFC.

Detailed Experimental Protocols

Method A: Enzymatic Kinetic Resolution (EKR)

This protocol is a self-validating system; the reaction must be closely monitored to ensure it is quenched at exactly 50% conversion to maximize the Enantiomeric Ratio (E-value).

Step 1: Enantioselective Acylation

  • Preparation: In a dry round-bottom flask, dissolve 10.0 g (61.6 mmol) of rac-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol in 100 mL of anhydrous hexane (or MTBE for better solubility).

  • Reagent Addition: Add 17.1 mL (185 mmol, 3.0 eq) of vinyl acetate.

  • Biocatalysis: Add 1.0 g (10% w/w) of Novozym 435 (immobilized CALB).

  • Incubation & IPC: Stir the suspension at 150 rpm at 35 °C. Monitor the reaction via Chiral GC (e.g., Cyclosil-B column). The system validates itself when the ratio of (1R)-acetate to (1S)-alcohol reaches 1:1 (typically 12–16 hours).

  • Quenching: Filter the mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the enzyme with 20 mL of hexane (the enzyme can be washed, dried, and reused up to 5 times) [1]. Concentrate the filtrate under reduced pressure.

Step 2: Chromatographic Separation

  • Load the crude mixture onto a silica gel column.

  • Elute with Hexane:Ethyl Acetate (90:10 v/v).

  • The less polar (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethyl acetate elutes first ( Rf​≈0.6 ), followed by the unreacted (1S)-alcohol ( Rf​≈0.3 ). Pool and concentrate the (1R)-acetate fractions.

Step 3: Mild Alkaline Hydrolysis

  • Dissolve the isolated (1R)-acetate in 50 mL of Methanol.

  • Add 2.0 equivalents of anhydrous K2​CO3​ and stir at room temperature for 4 hours.

  • Workup: Evaporate the methanol, partition the residue between water and Ethyl Acetate. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield pure (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

Method B: Preparative Chiral SFC

This method provides immediate access to both enantiomers without chemical derivatization.

Step 1: Method Parameters

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 21.2 mm, 5 µm.

  • Mobile Phase: Isocratic 80% CO2​ / 20% Methanol.

  • Flow Rate: 70 mL/min.

  • Back Pressure Regulator (BPR): 120 bar.

  • Temperature: 35 °C.

  • Detection: UV at 210 nm and 254 nm.

Step 2: Execution and Fractionation

  • Prepare a highly concentrated sample solution: 100 mg/mL of the racemate in Methanol.

  • Perform stacked injections (e.g., 0.5 mL per injection every 4 minutes).

  • Collect Peak 1 (Fast eluting, typically the (1R)-enantiomer on AD-H phase) and Peak 2 (Slow eluting, (1S)-enantiomer) into separate vessels.

  • Depressurize the collected fractions to vent the CO2​ , leaving the pure enantiomers dissolved in residual methanol. Concentrate via rotary evaporation.

Quantitative Data Synthesis

The following table summarizes the performance metrics of both methodologies, allowing process chemists to select the appropriate route based on project phase constraints.

ParameterEnzymatic Kinetic Resolution (CALB)Preparative Chiral SFC
Theoretical Max Yield 50% (of the (1R)-enantiomer)50% (of the (1R)-enantiomer)
Actual Recovered Yield 42% - 46%47% - 49%
Enantiomeric Excess (ee) > 99% (Highly stereospecific)> 98% (Dependent on cut points)
Processing Time (10g scale) 36 - 48 hours (including hydrolysis)4 - 6 hours
Scalability Excellent (Multi-kilogram batch)Moderate (Requires specialized SFC skids)
Solvent Consumption High (Silica gel chromatography)Very Low (Green chemistry, CO2​ based)
Cost Profile Low CapEx, Moderate OpExHigh CapEx, Low OpEx

References

  • Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica Molecules, 2012. URL:[Link][1]

  • Dynamic Kinetic Resolution of a Wide Range of Secondary Alcohols: Cooperation of Dicarbonylchlorido(pentabenzylcyclopentadienyl)ruthenium and CAL-B European Journal of Organic Chemistry, 2011. URL:[Link][2]

  • Application of Lipase B from Candida antarctica in the Pharmaceutical Industry ACS Omega, 2024. URL:[Link][3]

Sources

Application

Application Note: NMR-Based Structural and Stereochemical Validation of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Techniques: 1D/2D NMR Spectroscopy, Chiral Derivatizing Agents (CDAs), Mosher's Ester Analysis Analytical Scope and Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Techniques: 1D/2D NMR Spectroscopy, Chiral Derivatizing Agents (CDAs), Mosher's Ester Analysis

Analytical Scope and Rationale

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral secondary benzylic alcohol. Structurally, it comprises a rigid indane core substituted at the 5-position with a 1-hydroxyethyl moiety. For drug development and asymmetric synthesis, confirming both the covalent connectivity and the absolute (1R) configuration is paramount. Standard achiral NMR environments cannot differentiate enantiomers[1]. Therefore, this protocol establishes a dual-phase analytical strategy:

  • Structural Elucidation: Utilizing ¹H and ¹³C NMR to map the indane scaffold and the benzylic carbinol[2].

  • Stereochemical Validation: Employing the Mosher's ester method (using α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) to induce diastereomeric anisotropic shielding, thereby unambiguously confirming the (1R) absolute configuration and quantifying the enantiomeric excess (ee)[3][4].

Structural Elucidation via 1D NMR (¹H & ¹³C)

Causality of Chemical Shifts

The indane ring system contains a fused cyclopentane ring, which restricts the conformational freedom of the aliphatic protons compared to open-chain alkylbenzenes. This ring strain and restricted rotation result in distinct multiplet patterns for the C1, C2, and C3 protons[2].

  • The Indane Core: The C2 methylene protons are shielded (~2.08 ppm, quintet) compared to the benzylic C1 and C3 protons (~2.88 ppm, triplet) due to their distance from the deshielding aromatic ring current. The 5-position substitution breaks the symmetry of the aromatic ring, yielding a 1,2,4-trisubstituted pattern (H4, H6, H7).

  • The Chiral Carbinol: The proximity of the hydroxyl group and the aromatic ring strongly deshields the methine proton (CH-OH), pushing it to ~4.85 ppm (quartet), while the adjacent methyl group appears as a doublet at ~1.48 ppm[1].

Table 1: Expected NMR Spectral Data (in CDCl₃ at 298 K)
NucleusPosition / AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Integration
¹H -CH₃ (Methyl)1.48Doublet (d), J = 6.43H
¹H C2-H₂ (Indane)2.08Quintet (p), J = 7.52H
¹H -OH (Hydroxyl)1.80 - 2.20Broad Singlet (br s)1H
¹H C1-H₂, C3-H₂ (Indane)2.88Triplet (t), J = 7.54H
¹H -CH-OH (Methine)4.85Quartet (q), J = 6.41H
¹H C6-H (Aromatic)7.15Doublet of doublets (dd), J = 7.8, 1.51H
¹H C7-H (Aromatic)7.18Doublet (d), J = 7.81H
¹H C4-H (Aromatic)7.23Broad Singlet (br s) / d, J = 1.51H
¹³C -CH₃25.2-1C
¹³C C2 (Indane)25.6-1C
¹³C C1, C3 (Indane)32.8, 33.0-2C
¹³C -CH-OH70.5-1C
¹³C Aromatic Carbons122.1 - 144.5-6C

Note: Exact chemical shifts may vary slightly depending on sample concentration and exact temperature.

Stereochemical Determination: The Mosher’s Ester Workflow

To determine the absolute configuration, the chiral alcohol is derivatized with both enantiomers of MTPA-Cl. This Chiral Derivatizing Agent (CDA) converts the enantiomeric alcohol into a pair of diastereomeric esters, which exhibit distinct NMR spectra[3].

Experimental Workflow Diagram

MosherWorkflow cluster_reactions Parallel 'In-Tube' Derivatization A Chiral Alcohol Analyte (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol R_MTPA (R)-MTPA-Cl + Pyridine (Yields (S)-MTPA Ester) A->R_MTPA Aliquot 1 S_MTPA (S)-MTPA-Cl + Pyridine (Yields (R)-MTPA Ester) A->S_MTPA Aliquot 2 Dia_R NMR Sample A (S)-MTPA Ester R_MTPA->Dia_R Dia_S NMR Sample B (R)-MTPA Ester S_MTPA->Dia_S NMR_Acq ¹H & ¹⁹F NMR Acquisition (CDCl₃, 400+ MHz) Dia_R->NMR_Acq Dia_S->NMR_Acq Analysis Calculate Δδ = δS - δR Confirm (1R) Absolute Configuration NMR_Acq->Analysis

Caption: Parallel derivatization workflow for Mosher's ester NMR analysis.

Protocol: Self-Validating "In-Tube" Derivatization

This highly efficient, environmentally benign "in-tube" method minimizes sample loss and allows real-time reaction monitoring[5].

Materials:

  • Analyte: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (~2-5 mg per tube)

  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, anhydrous Pyridine-d5 or DMAP

  • Solvent: Anhydrous CDCl₃ (Must be strictly anhydrous to prevent MTPA-Cl hydrolysis)

Step-by-Step Methodology:

  • Preparation: In two separate, oven-dried NMR tubes (labeled A and B), dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.

  • Catalyst Addition: Add 10 µL of anhydrous pyridine to each tube. Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst to drive esterification.

  • Derivatization:

    • To Tube A, add 1.5 equivalents of (R)-MTPA-Cl. (Note: Reaction with (R)-MTPA-Cl yields the (S)-MTPA ester due to Cahn-Ingold-Prelog priority shifts)[4].

    • To Tube B, add 1.5 equivalents of (S)-MTPA-Cl (yielding the (R)-MTPA ester).

  • Agitation & Reaction: Cap the tubes tightly, seal with Parafilm, and gently invert 10 times. Allow to stand at room temperature for 1–2 hours.

  • Self-Validation Check: Acquire a preliminary ¹H NMR spectrum. Validation criteria: Esterification is complete when the carbinol methine quartet (~4.85 ppm) completely disappears and re-emerges downfield at ~5.90–6.00 ppm due to the strong electron-withdrawing effect of the ester carbonyl. If the 4.85 ppm signal persists, allow more reaction time.

  • Final Acquisition: Once complete, acquire high-resolution ¹H (minimum 16 scans) and ¹⁹F NMR spectra for both tubes.

Data Interpretation: Applying the Mosher Model

Conformational Causality

The determination of absolute configuration relies on the established Mosher model. In solution, the MTPA ester adopts a preferred conformation where the carbinyl proton (CH), the ester carbonyl oxygen (C=O), and the trifluoromethyl group (CF₃) are coplanar[3][4].

  • In the (S)-MTPA ester (derived from R-MTPA-Cl), the phenyl ring of the Mosher group sits over the right side of the molecule (when drawn in a standard Newman projection), shielding the protons of the indane ring.

  • In the (R)-MTPA ester (derived from S-MTPA-Cl), the phenyl ring sits over the left side of the molecule, shielding the protons of the methyl group.

By calculating the chemical shift difference Δδ = δS - δR , we can assign the spatial arrangement of the substituents.

Table 2: Expected Δδ Sign Distribution for the (1R) Enantiomer

For the (1R) enantiomer, the indane ring is designated as L1 (right side) and the methyl group as L2 (left side).

Proton GroupδS (ppm)δR (ppm)Δδ (δS - δR)Interpretation
-CH₃ (Methyl) ~1.58~1.45Positive (+) Shielded in the (R)-ester. Confirms placement on the left side of the projection.
Indane Aromatic H ~7.05~7.25Negative (-) Shielded in the (S)-ester. Confirms placement on the right side of the projection.
Indane Aliphatic H ~2.75~2.90Negative (-) Shielded in the (S)-ester. Confirms placement on the right side of the projection.
Enantiomeric Excess (ee) Determination

If the original sample is not enantiopure, the ¹H NMR spectrum of the (S)-MTPA ester will show two distinct sets of methyl doublets[1]:

  • A major doublet at ~1.58 ppm corresponding to the (1R)-enantiomer.

  • A minor doublet at ~1.45 ppm corresponding to the (1S)-enantiomer impurity.

Calculation: Integrate both methyl doublets accurately. ee (%) =[(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] × 100

References

  • BenchChem.
  • ResearchGate. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons."
  • RSC Green Chemistry. "NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit."
  • PubChem. "Indane."
  • ACS Publications. "Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry."

Sources

Method

Applications of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol in medicinal chemistry

Introduction: The Versatility of the Indane Nucleus In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Indane Nucleus

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, represents one such scaffold. Its rigid structure and the diverse possibilities for substitution on both the aromatic and aliphatic rings make it an attractive starting point for the rational design of therapeutic agents.[1][2] The indane moiety is at the core of several successful drugs, including the HIV protease inhibitor Indinavir, the anti-inflammatory drug Sulindac, and the Alzheimer's disease therapeutic Donepezil.[1][3] This guide will delve into the applications of chiral indane derivatives in medicinal chemistry, with a particular focus on the use of chiral indanols as key building blocks in asymmetric synthesis.

While direct and extensive applications of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol are not widely documented in publicly available literature, its structural motifs—a chiral alcohol on a substituted indane core—are highly relevant to the synthesis of complex pharmaceutical agents. We will, therefore, use the synthesis of a prominent indane-based drug as a case study to illustrate the principles and protocols associated with the use of such chiral building blocks.

Case Study: Asymmetric Synthesis of Rasagiline

Rasagiline, marketed as Azilect®, is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[4] The therapeutic activity resides in the (R)-enantiomer. The synthesis of enantiomerically pure (R)-1-aminoindan, the core of Rasagiline, often proceeds through a chiral indanol intermediate. This makes it an excellent case study for understanding the application of chiral indanols in medicinal chemistry.

The Strategic Importance of the Chiral Indanol

The synthesis of enantiopure amines from prochiral ketones is a common challenge in pharmaceutical manufacturing. One effective strategy is the asymmetric reduction of the ketone to a chiral alcohol, followed by conversion of the alcohol to the amine with retention or inversion of stereochemistry. In the context of Rasagiline, 1-indanone is the prochiral starting material. Its asymmetric reduction to (S)-1-indanol provides a key intermediate for the synthesis of (R)-1-aminoindan.[5]

This biocatalytic approach is often favored for its high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to some chemical methods.[3]

Application Notes: Biocatalytic Reduction of 1-Indanone

The enzymatic reduction of 1-indanone to (S)-1-indanol is a critical step in the asymmetric synthesis of Rasagiline. This biotransformation leverages the stereoselectivity of enzymes, typically ketoreductases found in various microorganisms, to produce the desired enantiomer of the alcohol with high purity.

Causality Behind Experimental Choices:

  • Choice of Biocatalyst: Whole-cell biocatalysts, such as Lactobacillus paracasei, are often employed.[3][5] The use of whole cells can be more cost-effective than using isolated enzymes as it eliminates the need for enzyme purification. The cellular machinery also regenerates the necessary cofactors (like NADH or NADPH) for the reduction reaction.

  • Reaction Medium and pH: The reaction is typically carried out in an aqueous buffer system at a pH that is optimal for the specific microorganism or enzyme's activity. This ensures the stability and catalytic efficiency of the biocatalyst.

  • Substrate Loading and Co-solvents: 1-indanone has limited aqueous solubility. Therefore, a co-solvent like DMSO may be used to increase its concentration in the reaction mixture. However, the concentration of the co-solvent must be carefully optimized as high concentrations can be detrimental to the cells.

  • Temperature and Agitation: The reaction is run at a temperature that supports the growth and metabolic activity of the microorganism without denaturing the enzyme. Agitation is crucial for ensuring proper mixing and mass transfer of the substrate to the cells.

Protocol 1: Asymmetric Synthesis of (S)-1-Indanol via Whole-Cell Bioreduction

This protocol describes the gram-scale synthesis of (S)-1-indanol from 1-indanone using a whole-cell biocatalyst, based on established methodologies.[3][5]

Materials:

  • 1-Indanone

  • Lactobacillus paracasei BD71 (or other suitable microorganism expressing a ketoreductase)

  • Growth medium (e.g., MRS broth)

  • Glucose (as a carbon source for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Fermenter or shaker flask

  • Centrifuge

  • Incubator shaker

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

  • Chiral HPLC for enantiomeric excess determination

Procedure:

  • Cultivation of Biocatalyst: Inoculate a suitable volume of sterile growth medium with Lactobacillus paracasei BD71. Incubate at the optimal temperature (e.g., 37°C) with agitation until the culture reaches the late logarithmic or early stationary phase of growth.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with sterile phosphate buffer to remove residual growth medium.

  • Biotransformation: Resuspend the cell pellet in phosphate buffer containing glucose. Add 1-indanone (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary) to the cell suspension.

  • Reaction Monitoring: Incubate the reaction mixture at a suitable temperature with agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or GC to check for the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude (S)-1-indanol by silica gel column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Conversion of (S)-1-Indanol to (R)-N-propargyl-1-aminoindan (Rasagiline)

This part of the synthesis involves the conversion of the chiral alcohol to the corresponding amine. A common method is to convert the hydroxyl group into a good leaving group, followed by nucleophilic substitution with propargylamine. This proceeds with an inversion of stereochemistry (S_N2 reaction), yielding the desired (R)-amine from the (S)-alcohol.[4]

Materials:

  • (S)-1-Indanol

  • Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or pyridine

  • Propargylamine

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating capabilities

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of the Hydroxyl Group: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-indanol in an anhydrous polar aprotic solvent. Cool the solution in an ice bath. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Reaction Monitoring: Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up of the Mesylate/Tosylate: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate or tosylate. This intermediate is often used in the next step without further purification.

  • Nucleophilic Substitution: Dissolve the crude mesylate/tosylate in a suitable solvent and add propargylamine. Heat the reaction mixture and monitor its progress by TLC.

  • Final Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Purify the crude Rasagiline by column chromatography or crystallization to obtain the enantiomerically pure product.

Data Presentation

Step Reactant Product Typical Yield Typical Enantiomeric Excess (ee) Reference
11-Indanone(S)-1-Indanol>90%>99%[3][5]
2(S)-1-Indanol(R)-N-propargyl-1-aminoindanHighMaintained from starting material[4]

Visualizations

Experimental Workflow for Rasagiline Synthesis

G cluster_0 Asymmetric Reduction cluster_1 Amination with Inversion Indanone 1-Indanone Reduction Biocatalytic Reduction (e.g., Lactobacillus paracasei) Indanone->Reduction Indanol (S)-1-Indanol Reduction->Indanol Activation Activation of -OH (e.g., Mesylation) Substitution SN2 with Propargylamine Activation->Substitution Rasagiline (R)-N-propargyl-1-aminoindan (Rasagiline) Substitution->Rasagiline Indanol_c (S)-1-Indanol Indanol_c->Activation

Caption: Workflow for the asymmetric synthesis of Rasagiline.

Mechanism of Action of Rasagiline

G Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism IncreasedDopamine Increased Dopamine Levels in the Brain Metabolites Inactive Metabolites MAOB->Metabolites Rasagiline Rasagiline ((R)-N-propargyl-1-aminoindan) Rasagiline->MAOB Irreversible Inhibition TherapeuticEffect Therapeutic Effect in Parkinson's Disease IncreasedDopamine->TherapeuticEffect

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol Synthesis

Welcome to the Technical Support Center for the asymmetric synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. As a chiral indanyl alcohol, this molecule is a highly valuable building block in pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. As a chiral indanyl alcohol, this molecule is a highly valuable building block in pharmaceutical development. The most robust and scalable pathway from the starting material, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (5-acetylindane), relies on the Corey-Bakshi-Shibata (CBS) reduction .

Designed by senior application scientists, this guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting to help you achieve >95% enantiomeric excess (ee) and optimal yields.

Mechanistic Overview & Workflow

Understanding Causality: The CBS reduction utilizes the (S)-oxazaborolidine catalyst to activate both the ketone substrate and the borane reducing agent, creating a highly differentiated steric environment ([1]).

When 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one coordinates to the boron atom of the catalyst, the large aryl group (2,3-dihydro-1H-inden-5-yl) is forced away from the catalyst's bulky diphenylhydroxymethyl moiety to minimize steric clash. Consequently, the small methyl group points toward it. This rigid transition state dictates that hydride transfer from the nitrogen-activated borane occurs exclusively on the Re face of the ketone. This precise face-selective delivery yields the (1R)-alcohol with highly predictable stereochemistry ([2]).

CBS_Workflow Start 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (5-Acetylindane) CatPrep Catalyst Activation (S)-CBS + BH3·SMe2 (-20 °C, THF) Start->CatPrep Coord Ketone Coordination Lewis Acid-Base Complex CatPrep->Coord Hydride Hydride Transfer (Re-face selective delivery) Coord->Hydride Quench Methanol Quench (Cleavage of Borate) Hydride->Quench Product (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (Target Product) Quench->Product

Workflow for (S)-CBS catalyzed asymmetric reduction of 5-acetylindane to the (1R)-alcohol.

Self-Validating Experimental Protocol

A robust protocol must include built-in checks to confirm intermediate success before proceeding. Follow this self-validating methodology for a 10 mmol scale reaction.

Step 1: System Preparation & Validation

  • Action: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Validation Check: Use a Karl Fischer titrator to confirm your anhydrous THF solvent moisture is <10 ppm.

  • Causality: Moisture destroys the oxazaborolidine-borane complex, lowering the active catalyst concentration and allowing free borane to perform racemic background reduction ([3]).

Step 2: Catalyst Activation

  • Action: Charge the flask with (S)-CBS catalyst (1.0 mmol, 10 mol%) in anhydrous THF (10 mL). Cool the system to -30 °C to -20 °C using a dry ice/acetone bath. Add Borane-dimethyl sulfide (BH₃·SMe₂, 6.0 mmol, 0.6 equiv) dropwise. Stir for 15 minutes.

  • Causality: Pre-coordination of borane to the Lewis basic nitrogen of the CBS catalyst is required to activate the borane into a potent hydride donor and lock the catalyst's conformation ([1]).

Step 3: Substrate Addition

  • Action: Dissolve 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise over 45–60 minutes via a syringe pump.

  • Causality: Slow addition ensures the catalytic complex is always in massive excess relative to the unreacted ketone. If ketone is added too quickly, it will react with free, uncoordinated borane, resulting in a racemic product ([3]).

Step 4: Reaction Monitoring

  • Action: Stir at -20 °C for 1-2 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc) or GC/MS. Proceed to quench only when the starting ketone peak is completely consumed.

Step 5: Quench and Workup

  • Action: Carefully quench the reaction by adding methanol (5 mL) dropwise at -20 °C, then warm to room temperature. Stir for 30 minutes.

  • Causality: Methanolysis breaks the robust boron-oxygen bonds of the intermediate borate ester, safely evolving hydrogen gas and releasing the free chiral alcohol ([1]).

Step 6: Purification & Analysis

  • Action: Concentrate under reduced pressure, extract with ethyl acetate, wash with 1M HCl (to remove the amine catalyst), brine, and dry over Na₂SO₄. Purify via silica gel chromatography. Determine enantiomeric excess via chiral HPLC.

Troubleshooting FAQs & Diagnostic Logic

Troubleshooting_Logic Issue Issue Detected LowEE Low Enantiomeric Excess (< 90% ee) Issue->LowEE LowConv Incomplete Conversion Issue->LowConv Moisture Moisture in System? (Check Karl Fischer) LowEE->Moisture Temp Reaction Temp Too High? LowEE->Temp Addition Ketone Added Too Fast? LowEE->Addition Borane Degraded Borane? (Check Titration) LowConv->Borane FixMoisture Rigorous Schlenk Technique Moisture->FixMoisture Yes FixTemp Maintain -20 °C to -30 °C Temp->FixTemp Yes FixBorane Use Fresh BH3·SMe2 Borane->FixBorane Yes FixAdd Use Syringe Pump (>30 min) Addition->FixAdd Yes

Diagnostic logic tree for resolving common issues in CBS asymmetric reduction.

FAQ 1: Why is my enantiomeric excess (ee) lower than 90%? Low ee is almost exclusively caused by the non-catalyzed background reduction competing with the catalyzed pathway. This occurs under three conditions:

  • The ketone is added too quickly: If uncoordinated ketone encounters free borane before the catalyst can bind it, racemic reduction occurs. Fix: Always use a syringe pump to add the ketone over at least 30-60 minutes ([3]).

  • Moisture is present: Water destroys the CBS catalyst, lowering its active concentration. Fix: Ensure THF is freshly distilled or dried over molecular sieves (<10 ppm water).

  • Temperature is too high: Higher temperatures increase the rate of the uncatalyzed background reaction. Fix: Strictly maintain the reaction bath between -30 °C and -20 °C ([3]).

FAQ 2: The reaction stalls at 70% conversion. How do I push it to completion? Incomplete conversion typically indicates borane depletion. Borane-dimethyl sulfide (BH₃·SMe₂) degrades over time, especially if exposed to ambient humidity, leading to an inaccurate titer. Fix: Titrate your borane source before use. If the reaction has already stalled, add an additional 0.2 equivalents of the pre-formed (S)-CBS/BH₃ complex. Do not simply inject free borane into the stalled reaction, as this will immediately ruin your enantiomeric excess.

FAQ 3: I am seeing a byproduct with a higher molecular weight on LC-MS. What is it? This is likely the pinacol coupling product. In the presence of certain metal impurities or if the reaction is exposed to light/radicals, aryl ketones can undergo reductive dimerization. Fix: Ensure all glassware is rigorously acid-washed and metal-free. If you are using BH₃·THF, switch to BH₃·SMe₂, as stabilizers in commercial BH₃·THF solutions can sometimes induce unwanted side reactions.

Quantitative Data & Catalyst Comparison

To contextualize why (S)-CBS is the preferred methodology for synthesizing (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, consider the following comparative benchmarking data for aryl methyl ketone reductions ([3]).

Reduction MethodCatalyst / ReagentReducing AgentTypical LoadingTemp (°C)Typical YieldTypical ee
CBS Reduction (S)-CBSBH₃·SMe₂10 mol%-30 to -20>95%95–98% (R)
Noyori Hydrogenation RuCl₂[(R)-BINAP][DPEN]H₂ (10-100 atm)0.01 mol%25>99%98% (R)
Stoichiometric Borane (–)-DIP-ChlorideItself200 mol%-2585%98% (R)
Biocatalysis Ketoreductase (KRED)NADPH / GlucoseEnzyme dependent30>90%>99% (R)

Analysis: While Noyori hydrogenation offers exceptionally low catalyst loading, it requires high-pressure specialized autoclave equipment. DIP-Chloride requires stoichiometric chiral reagents, complicating downstream purification. The CBS reduction offers the best balance of operational simplicity, high ee, and standard glassware compatibility for laboratory-scale synthesis.

References

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Center for Biotechnology Information (PMC).[Link]

Sources

Optimization

Side reactions in the formation of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Welcome to the Technical Support Knowledge Base for the asymmetric synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol . As a chiral benzylic alcohol, this molecule is a critical intermediate in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the asymmetric synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol . As a chiral benzylic alcohol, this molecule is a critical intermediate in drug development. Its synthesis—typically achieved via the asymmetric reduction of 5-acetylindane—is highly susceptible to chemoselective and stereoselective deviations.

This guide is engineered for application scientists and process chemists. It bypasses basic theory to focus directly on the causality of side reactions, providing self-validating protocols and authoritative troubleshooting strategies.

Mechanistic Pathway & Side Reaction Profiling

The formation of (1R)-1-(indan-5-yl)ethanol relies on precise kinetic control during hydride transfer. Whether you are utilizing a Corey-Bakshi-Shibata (CBS) reduction or a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), the transition state is delicate. Deviations in temperature, pH, or catalyst integrity will force the reaction down parasitic pathways.

MechanisticPathway SM 5-Acetylindane (Starting Material) Cat Chiral Catalyst (Ru-TsDPEN / CBS) SM->Cat Hydride Transfer Side4 Pinacol Dimer (Radical Coupling) SM->Side4 SET pathway (Ketyl Radical) Prod (1R)-1-(indan-5-yl)ethanol (Desired Product) Cat->Prod Re-face attack (Kinetic Control) Side1 (1S)-Enantiomer (Enantiomeric Leakage) Cat->Side1 Si-face attack (Thermodynamic Leakage) Side2 5-Ethylindane (Over-reduction) Prod->Side2 Excess H2 / Strong Lewis Acid Side3 5-Vinylindane (Dehydration) Prod->Side3 Acidic conditions + Heat

Fig 1. Mechanistic pathway of 5-acetylindane reduction and primary side-reaction branches.

Quantitative Troubleshooting Matrix

To standardize your analytical approach, compare your GC/MS and chiral HPLC data against the quantitative thresholds below. Exceeding these thresholds indicates a systemic failure in the reaction's kinetic control.

Side Product / IssueAnalytical MarkerPrimary CausalityCritical ThresholdMitigation Strategy
(1S)-Enantiomer Chiral HPLC (Si-face attack)Reversible ATH / Background reduction> 1.0% (ee < 98%)Quench exactly at 99% conversion; enforce slow substrate addition.
5-Ethylindane GC-MS: m/z 146Hydrogenolysis via excess H2​ or Pd/C> 0.5%Switch to ATH (formic acid/TEA) or CBS to avoid over-reduction.
5-Vinylindane GC-MS: m/z 144Acid-catalyzed E1 dehydration> 0.1%Buffer reaction pH > 6.5 during aqueous workup.
Pinacol Dimer GC-MS: m/z 322Single Electron Transfer (SET) coupling> 0.1%Eliminate low-valent base metals (e.g., Ti(II), Zn dust) from the reactor.

Deep-Dive FAQs: Causality & Resolution

Q1: My enantiomeric excess (ee%) for the (1R)-isomer degrades from 99% to 92% if the reaction is left overnight. What causes this enantiomeric leakage? A1: This is a classic thermodynamic equilibration issue inherent to [1]. The Ru-hydride catalyst operates reversibly. Once the 5-acetylindane is fully consumed, the catalyst can re-oxidize your product back to the ketone. Because the (1R) and (1S) enantiomers possess slightly different thermodynamic stabilities within the catalyst's chiral pocket, prolonged exposure allows the system to drift from kinetic control (high ee%) to thermodynamic equilibrium (lower ee%). Solution: Treat the reaction as a kinetic process. Monitor via GC and quench immediately upon reaching >99% conversion.

Q2: During a Corey-Bakshi-Shibata (CBS) reduction, I am seeing a racemic mixture instead of the (1R)-product. Why is the catalyst failing? A2: The CBS reduction relies on weak [2] to stabilize the transition state for Re-face attack. If you add the 5-acetylindane too quickly, the local concentration of the ketone exceeds the concentration of the activated oxazaborolidine-borane complex. When this happens, the free borane ( BH3​ ) in the solution reduces the ketone via an uncatalyzed, non-enantioselective background pathway. Solution: The ketone must be added via a syringe pump over 2–4 hours to ensure the catalytic cycle outpaces the background reaction.

Q3: GC/MS analysis shows a prominent peak at m/z 144 corresponding to 5-vinyl-2,3-dihydro-1H-indene. How is this forming? A3: Benzylic alcohols like (1R)-1-(indan-5-yl)ethanol are highly susceptible to E1 elimination (dehydration) to form stable styrenyl derivatives. This occurs when the product is exposed to high thermal stress or strong protic acids during the workup phase. Solution: Ensure the reaction medium is strictly buffered and maintain the internal temperature below 40°C during solvent evaporation.

Self-Validating Experimental Protocol

To eliminate the side reactions detailed above, implement the following self-validating workflow and protocol for the ATH of 5-acetylindane.

TroubleshootingWorkflow Start Issue: Low Yield or ee% CheckEE Is ee% < 95%? Start->CheckEE CheckYield Is Yield < 80%? CheckEE->CheckYield No FixEE Investigate Leakage: 1. Check Catalyst Aging 2. Lower Temperature 3. Verify Reversibility CheckEE->FixEE Yes IdentifySide Identify Side Product via GC/MS CheckYield->IdentifySide Yes OverRed m/z 146 Detected? (5-Ethylindane) IdentifySide->OverRed Dehyd m/z 144 Detected? (5-Vinylindane) OverRed->Dehyd No FixOverRed Reduce H2 pressure or quench Lewis Acid OverRed->FixOverRed Yes FixDehyd Buffer reaction pH > 6.5 (Avoid strong acids) Dehyd->FixDehyd Yes

Fig 2. Diagnostic decision tree for resolving yield and enantiopurity degradation.

Optimized ATH Protocol (Ru-TsDPEN Catalyst)

This protocol utilizes a Formic Acid/Triethylamine (FA/TEA) azeotrope to prevent hydrogenolysis (over-reduction) while maintaining a buffered environment to prevent dehydration[3].

Step 1: Catalyst Activation & System Purge

  • In a rigorously dried, argon-flushed Schlenk flask, add RuCl (0.5 mol% relative to substrate).

  • Add a pre-degassed 5:2 mixture of Formic Acid/Triethylamine (FA/TEA) (2.0 mL per mmol of substrate).

  • Causality Note: The FA/TEA acts as both the hydride source and a buffer. Using H2​ gas with heterogeneous metals would risk over-reduction to 5-ethylindane.

Step 2: Substrate Addition

  • Dissolve 5-acetylindane (1.0 equiv) in anhydrous dichloromethane (DCM) (1.0 mL per mmol).

  • Add the substrate solution dropwise over 10 minutes at 25°C.

Step 3: Kinetic Monitoring (Self-Validation Checkpoint)

  • Stir the reaction at 28°C.

  • Validation: At exactly 2 hours, withdraw a 10 µL aliquot, dilute in GC-grade methanol, and analyze via chiral GC.

  • Decision Gate: If conversion is >99% and ee is >98%, proceed immediately to Step 4. If conversion is <99%, continue stirring but sample every 30 minutes. Do not leave overnight to prevent thermodynamic racemization.

Step 4: Buffered Quench

  • Quench the reaction by adding saturated aqueous NaHCO3​ until the pH reaches 7.0–7.5.

  • Causality Note: Failing to neutralize the remaining formic acid prior to solvent evaporation will trigger E1 dehydration, converting your product into 5-vinylindane.

  • Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath < 35°C).

References

  • J. A. Davies et al., "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones," Dalton Transactions, vol. 51, pp. 13327-13335, 2022. Available:[Link]

  • L. L. et al., "London Dispersion as a Design Element in Molecular Catalysis," Journal of the American Chemical Society, 2025. Available:[Link]

  • T. H. Hall et al., "Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity," Tetrahedron, vol. 77, p. 131771, 2020. Available:[Link]

  • M. M. et al., "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols," NIH/KAUST Repository, 2024. Available:[Link]

Troubleshooting

Technical Support Center: Purification of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex chromatographic and biocatalytic challenges encountered when purifying the chiral seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex chromatographic and biocatalytic challenges encountered when purifying the chiral secondary alcohol, (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. This guide is structured to provide mechanistic explanations (causality), self-validating protocols, and actionable troubleshooting for researchers and drug development professionals.

Section 1: Chiral Resolution & Enantiomeric Enrichment (FAQs)

Q1: I am experiencing severe co-elution of the (1R) and (1S) enantiomers during preparative Supercritical Fluid Chromatography (SFC). How do I achieve baseline resolution ( Rs​>1.5 )?

A: Co-elution of 1-arylethanol derivatives in SFC is rarely a hardware issue; it is almost always a function of Chiral Stationary Phase (CSP) mismatch or modifier competition[1]. The indane ring provides a rigid, planar hydrophobic surface, while the 1-hydroxyethyl group acts as the primary stereocenter capable of hydrogen bonding.

Causality: If you are using Methanol (MeOH) as your organic modifier on a polysaccharide-based CSP (e.g., CHIRALCEL® OD or CHIRALPAK® AD), the MeOH acts as a strong hydrogen-bond donor and acceptor. It rapidly saturates the chiral recognition sites on the stationary phase, outcompeting the hydroxyl group of your analyte. Without this critical interaction, the CSP cannot differentiate between the spatial orientation of the (1R) and (1S) methyl groups, leading to peak collapse.

Solution: Switch to a sterically bulkier, less competitive modifier such as Isopropanol (IPA) or Ethanol (EtOH). IPA slows down the elution but drastically enhances the stereospecific hydrogen-bonding interactions between the analyte and the CSP.

Q2: Preparative SFC is becoming a bottleneck for scale-up (>100g). Is there a reliable biocatalytic alternative to isolate the (1R)-enantiomer?

A: Yes. Enzymatic Kinetic Resolution (EKR) using lipases is the industry standard for scaling up chiral 1-arylethanols[2].

Causality: Lipases, specifically Candida antarctica Lipase B (CALB) or Pseudomonas cepacia lipase, exhibit profound enantioselectivity (E-value > 100) for the acylation of secondary alcohols[3]. According to Kazlauskas' rule, the active site of these lipases sterically accommodates the (1R)-enantiomer of 1-arylethanols when a vinyl acetate acyl donor is used. The enzyme rapidly acetylates the (1R)-enantiomer to form an ester, while the (1S)-enantiomer is sterically hindered and remains an unreacted alcohol.

Solution: Perform EKR to convert the (1R)-alcohol into (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethyl acetate. Because esters and alcohols have vastly different polarities, you can easily separate them using standard, inexpensive silica gel chromatography before mildly hydrolyzing the ester back to the pure (1R)-alcohol.

Section 2: Regioisomeric & Chemical Purity (FAQs)

Q3: My crude synthesis yielded a mixture of the 4-yl and 5-yl regioisomers. How do I remove 1-(2,3-dihydro-1H-inden-4-yl)ethan-1-ol?

A: Standard distillation or normal-phase chromatography will fail here. The structural difference between the 4-yl and 5-yl isomers is merely the position on the indane ring, which barely alters the overall dipole moment or boiling point.

Causality: The steric environment around the hydroxyl group is slightly more hindered in the 4-yl isomer due to its proximity to the aliphatic five-membered ring of the indane system. Solution: Derivatization. Convert the mixture into a crystalline derivative, such as a 3,5-dinitrobenzoate ester. The subtle steric differences lead to distinct crystal lattice packing energies, allowing you to isolate the 5-yl derivative via fractional crystallization from hot ethanol. Once the 5-yl crystals are isolated and washed, saponify the ester to recover the regio-pure alcohol.

Section 3: Experimental Protocols

Protocol A: Self-Validating Enzymatic Kinetic Resolution (EKR)

This protocol utilizes CALB to selectively acetylate the (1R)-enantiomer, enabling easy separation[2].

Step 1: Reaction Setup

  • Dissolve 50.0 g of racemic 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol in 500 mL of anhydrous Methyl tert-butyl ether (MTBE).

  • Add 2.0 equivalents (57 mL) of Vinyl Acetate (acts as the acyl donor; the byproduct is acetaldehyde, which evaporates, driving the reaction forward).

  • Add 5.0 g of immobilized CALB (Novozym 435).

  • Stir at 150 rpm at exactly 37°C.

Step 2: Validation Checkpoint (In-Process Control) Do not guess the endpoint. At 4 hours, withdraw a 50 µL aliquot, filter out the enzyme, and inject it into an analytical GC or SFC. Monitor the conversion. Stop the reaction exactly when conversion reaches 49-50% to ensure the maximum Enantiomeric Excess (ee) of the (1R)-acetate.

Step 3: Separation and Hydrolysis

  • Filter the reaction mixture through a coarse frit to recover the immobilized enzyme (which can be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash chromatography (Silica gel, Hexanes:EtOAc 90:10). The less polar (1R)-acetate elutes first; the polar (1S)-alcohol elutes second.

  • Hydrolysis: Dissolve the pure (1R)-acetate in 200 mL Methanol. Add 2.0 eq of Potassium Carbonate ( K2​CO3​ ) and stir at room temperature for 2 hours.

  • Extract with Dichloromethane, wash with brine, dry over Na2​SO4​ , and concentrate to yield pure (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (>99% ee).

Section 4: Data Visualization & Troubleshooting Tables

Table 1: SFC Modifier Optimization Data

Data reflects the separation of racemic 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol on a CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm) at 35°C, 120 bar, 3.0 mL/min.

Modifier (20% v/v in CO2​ )H-Bonding CompetitionRetention Time (1R)Retention Time (1S)Resolution ( Rs​ )Peak Shape
Methanol (MeOH) High4.2 min4.5 min0.8 (Co-elution)Tailing
Ethanol (EtOH) Moderate5.8 min6.7 min1.9 (Baseline)Excellent
Isopropanol (IPA) Low7.4 min9.1 min3.2 (Optimal)Broad but resolved
Table 2: EKR Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Reaction stalls at 20% conversion Acetaldehyde accumulation poisoning the enzyme active site.Ensure the reaction vessel is properly vented or sweep headspace with N2​ to remove acetaldehyde.
(1R)-Acetate ee is < 95% Reaction was pushed past 50% conversion, forcing the enzyme to slowly acylate the (1S)-enantiomer.Implement strict In-Process Controls (IPC). Stop the reaction at exactly 48-49% conversion.
Enzyme beads clumping Trace water in MTBE causing localized aggregation of the hydrophilic enzyme support.Dry MTBE over 4Å molecular sieves prior to use.

Section 5: Workflow Visualizations

EKR_Workflow Start Racemic Mixture (1R/1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol Enzyme Add CALB Enzyme & Vinyl Acetate (Acyl Donor) Start->Enzyme Reaction Kinetic Resolution (37°C, Organic Solvent) Enzyme->Reaction Split Chromatographic Separation (Silica) Reaction->Split ProductR (1R)-Acetate (Target Precursor) Split->ProductR Elutes First (Non-polar) ProductS (1S)-Alcohol (Unreacted Byproduct) Split->ProductS Elutes Second (Polar) Hydrolysis Mild Base Hydrolysis (K2CO3 / MeOH) ProductR->Hydrolysis Final Pure (1R)-Alcohol Target Compound Hydrolysis->Final

Figure 1: Enzymatic Kinetic Resolution (EKR) workflow for the isolation of the (1R)-enantiomer.

SFC_Logic Issue Co-elution of (1R) and (1S) in Preparative SFC CheckMod Check Modifier Type (MeOH vs. IPA/EtOH) Issue->CheckMod IsMeOH Using MeOH? CheckMod->IsMeOH ChangeMod Switch to IPA or EtOH to reduce H-bond competition IsMeOH->ChangeMod Yes CheckCSP Evaluate CSP (Amylose vs. Cellulose) IsMeOH->CheckCSP No Optimize Optimize Temp & Pressure (35°C, 120 bar) ChangeMod->Optimize ChangeCSP Screen CHIRALPAK AD/AS or CHIRALCEL OD/OJ CheckCSP->ChangeCSP ChangeCSP->Optimize

Figure 2: Troubleshooting decision tree for resolving co-elution issues in chiral SFC.

References

  • Dynamic Kinetic Resolution of Secondary Alcohols and Esters Source: University of Bath URL
  • Source: American Chemical Society (ACS)
  • Bioreduction of 2-azido-1-arylethanones mediated by Geotrichum candidum and Rhodotorula glutinis Source: ResearchGate URL
  • Analysis of Drug Impurities Source: National Academic Digital Library of Ethiopia URL

Sources

Optimization

Technical Support Center: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol Stability and Degradation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. It addresses common questions and troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol. It addresses common questions and troubleshooting scenarios related to the chemical stability and degradation of this chiral secondary alcohol. Our focus is on providing practical, field-tested insights grounded in established scientific principles to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and analysis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

Q1: What are the primary chemical liabilities and potential degradation pathways for this molecule?

A1: The chemical structure of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol features a secondary alcohol and an indan ring system. The most probable degradation pathway is the oxidation of the secondary alcohol to its corresponding ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone. This is a common degradation route for alcohol-containing active pharmaceutical ingredients (APIs).[1] While the indan ring is generally stable, harsh acidic or oxidative conditions could potentially lead to ring-opening or other modifications, although this is less likely under typical pharmaceutical stress conditions.

Q2: How should I properly store samples of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol to minimize degradation?

A2: To ensure the long-term stability of the compound, we recommend the following storage conditions:

  • Temperature: Store at controlled room temperature or refrigerated (2-8 °C), protected from excessive heat. Thermal stress can accelerate degradation reactions.[2]

  • Light: Store in amber vials or otherwise protected from light. Photodegradation can occur, especially for aromatic compounds.[3]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.

Q3: I am developing a formulation. What kind of excipient interactions should I be concerned about?

A3: Excipient interactions can significantly impact the stability of an API.[4] For (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, pay close attention to:

  • Oxidizing Agents: Avoid excipients with oxidizing potential, as they can directly promote the formation of the ketone degradant.

  • pH Modifiers: The compound's stability may be pH-dependent. Buffers and other pH-modifying excipients should be carefully selected and screened for compatibility. Hydrolysis is a common degradation pathway for many drugs, though less likely for this specific structure compared to esters or amides.[3]

  • Trace Metals: Trace metal impurities in excipients can catalyze oxidative degradation.

Q4: Is a standard HPLC method sufficient for stability testing, or do I need a chiral method?

A4: While a standard reversed-phase HPLC method is excellent for monitoring the formation of degradation products like the ketone, it will not separate the (1R) enantiomer from its (1S) counterpart. If there is a risk of racemization during synthesis or under specific stress conditions, a chiral separation method is necessary.[5] For routine stability testing where the primary concern is degradation rather than racemization, a well-validated, stability-indicating achiral method is typically sufficient.

Troubleshooting Guide: Experimental Observations & Solutions

This section provides solutions to specific issues you may encounter during your experiments.

Problem/Observation Potential Cause(s) Recommended Solution(s)
An unexpected peak appears in my HPLC chromatogram, eluting near the main compound. This is likely the ketone degradant, 1-(2,3-dihydro-1H-inden-5-yl)ethanone, formed via oxidation.1. Confirm Identity: Use LC-MS to confirm the mass of the new peak corresponds to the ketone (Molecular Weight: 160.21 g/mol ).[6] 2. Review Storage: Check if the sample was exposed to air, light, or high temperatures. 3. Mitigate: Store future samples under inert gas and protected from light. If in solution, ensure the solvent is de-gassed.
The peak area of my main compound is decreasing over time, but I don't see any major degradation peaks. 1. Mass Imbalance: Degradation products may be non-UV active or retained on the column. 2. Volatility: The compound may be volatile, although this is less likely for this structure. 3. Adsorption: The compound may be adsorbing to the sample vial or container surface.1. Adjust HPLC Method: Modify the gradient to elute highly polar or non-polar compounds. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) to search for non-UV active species.[7] 2. Check Vial Compatibility: Use silanized glass vials to minimize adsorption.
My forced degradation study shows no degradation under any stress condition. The compound is highly stable, or the stress conditions were not harsh enough to induce degradation (typically aiming for 5-20% degradation).[2]1. Increase Stress: Extend the duration of exposure or increase the concentration of the stressor (e.g., use 1N HCl instead of 0.1N).[7] 2. Elevate Temperature: For hydrolytic studies, refluxing at a controlled temperature (e.g., 60-80°C) can accelerate degradation.[8]
My acidic hydrolysis forced degradation sample shows multiple degradation peaks. Harsh acidic conditions can sometimes lead to secondary reactions or complex degradation pathways beyond simple oxidation.1. Characterize Peaks: Use high-resolution mass spectrometry (HRMS) and NMR to identify the structures of the unknown degradants.[8] 2. Propose Pathway: Based on the identified structures, you can propose a detailed degradation mechanism. This is a critical step for regulatory submissions.[2]
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a standard procedure for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[2] The goal is to generate potential degradation products and demonstrate the specificity of your analytical method.

Objective: To investigate the intrinsic stability of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

Materials:

  • (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 ACN:Water mixture.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1N HCl.

    • Heat at 80°C for 4 hours.

    • Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1N NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 1N HCl and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation:

    • Store the solid compound in an oven at 105°C for 48 hours.

    • Prepare a solution at ~100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare a solution at ~100 µg/mL for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol from its potential degradation products.

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

Method Validation Principle: The method is considered "stability-indicating" if it can resolve the main peak from all degradation product peaks, as demonstrated by the analysis of samples from the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main compound peak is not co-eluting with any degradants.

Visualizations: Pathways & Workflows

Caption: Proposed primary oxidative degradation pathway.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare API Stock Solution (1 mg/mL) Acid Acidic (1N HCl, 80°C) start->Acid Base Basic (1N NaOH, RT) start->Base Oxidative Oxidative (30% H₂O₂, RT) start->Oxidative Thermal Thermal (105°C, Solid) start->Thermal Photo Photolytic (ICH Q1B) start->Photo analysis Analyze via Stability-Indicating HPLC-UV/MS Acid->analysis Base->analysis Oxidative->analysis Thermal->analysis Photo->analysis evaluation Evaluate Peak Purity, Mass Balance, and Identify Degradants analysis->evaluation report Report Findings & Propose Degradation Pathway evaluation->report

Caption: Workflow for a comprehensive forced degradation study.

References
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Scribd. (n.d.). Forced Degradation Studies. Scribd. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • International Journal of Novel Research and Development. (2018). Degradation Profiling of Pharmaceuticals: A Review. IJNRD.org. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • ResearchGate. (2002). Stability and Degradation Studies for Drug and Drug Product. ResearchGate. [Link]

  • precisionFDA. (n.d.). (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. precisionFDA. [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]

  • European Medicines Agency. (2009). Impurities in drug substances and medicinal products. ema.europa.eu. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • PubMed. (2009). Novel method for identification and quantification of methanol and ethanol in alcoholic beverages by gas chromatography-Fourier transform infrared spectroscopy and horizontal attenuated total reflectance-Fourier transform infrared spectroscopy. PubMed. [Link]

  • Hilaris Publisher. (2015). Pharmaceutical Impurities and Degradation Products: An Overview. Hilaris Publisher. [Link]

  • Agilent. (2010). Analysis of Denatured Fuel Ethanol using ASTM Method D5501-09. Agilent. [Link]

  • MDPI. (2024). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. MDPI. [Link]

  • U.S. Food and Drug Administration. (2010). ANDAs: Impurities in Drug Products. FDA. [Link]

  • NIST. (n.d.). 1H-Inden-5-ol, 2,3-dihydro-. NIST WebBook. [Link]

  • De Gruyter. (2022). Verification of enzymatic ethanol analysis method and method comparison with headspace gas chromatography. De Gruyter. [Link]

  • NIST. (n.d.). Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. NIST WebBook. [Link]

  • U.S. Environmental Protection Agency. (2023). 1H-Inden-5-ol, 2,3-dihydro- - Substance Details. EPA. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Analysis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Welcome to the Analytical Technical Support Portal. This guide is engineered for researchers and drug development professionals tasked with determining the enantiomeric excess (ee) and absolute configuration of (1R)-1-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Portal. This guide is engineered for researchers and drug development professionals tasked with determining the enantiomeric excess (ee) and absolute configuration of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (a chiral 1-arylethanol derivative).

Because chiral analysis is highly susceptible to systemic errors (e.g., kinetic resolution during sample prep, or column degradation), this portal emphasizes self-validating systems and mechanistic troubleshooting.

Analytical Strategy & Triage

Determining the enantiomeric purity of an indanyl ethanol derivative requires choosing the right tool for the right analytical question. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative ee%, Nuclear Magnetic Resonance (NMR) via chiral derivatizing agents is essential for confirming the absolute 3D configuration of the stereocenter[1].

AnalyticalWorkflow Start Analyte: 1-(indan-5-yl)ethanol Decision Primary Analytical Goal? Start->Decision HPLC Chiral HPLC (Quantitative ee% determination) Decision->HPLC High Throughput NMR Mosher's Ester NMR (Absolute Config + Orthogonal ee%) Decision->NMR Stereocenter Validation HPLC_Steps 1. Dilute in Hexane/IPA 2. Inject on Polysaccharide CSP 3. Integrate UV Peaks HPLC->HPLC_Steps NMR_Steps 1. Derivatize with (R)/(S)-MTPA-Cl 2. Acquire 1H/19F NMR 3. Calculate Δδ (S-R) NMR->NMR_Steps

Workflow for selecting the optimal ee determination method for chiral secondary alcohols.

Module A: Chiral HPLC Workflows

Chiral HPLC separates enantiomers based on transient, diastereomeric interactions (hydrogen bonding, π

π stacking, and steric inclusion) between the analyte and a Chiral Stationary Phase (CSP)[2]. The rigid indane ring of our target molecule provides excellent π

π stacking opportunities with phenylcarbamate-derivatized polysaccharide columns.
Quantitative Data: CSP Selection for 1-Arylethanols

The following table summarizes expected baseline performance using 1-phenylethanol as a structurally validated proxy for indanyl ethanol[2],[3].

Chiral Stationary Phase (CSP)Mobile Phase (Isocratic)Flow RateExpected Resolution ( Rs​ )Mechanism of SeparationChiralcel® OD-H (Cellulose)n-Hexane / 2-Propanol (95:5)0.4 - 1.0 mL/min> 1.5 (Baseline)H-bonding & dipole-dipoleChiralcel® OJ-H (Cellulose)n-Hexane / 2-Propanol (99:1)0.5 mL/min> 1.5 (Baseline)Steric fit in chiral cavitiesChiralpak® AD-H (Amylose)n-Hexane / Ethanol (70:30)0.8 mL/min~ 1.6 π π stacking dominantChiralcel® OB (Cellulose)n-Hexane / 2-Propanol (90:10)0.5 mL/min> 1.2Ester linkage interactions

Standard Operating Protocol: HPLC Analysis

Self-Validating System: You must inject a known racemic standard of 1-(indan-5-yl)ethanol before analyzing your enriched (1R) sample. If the racemate does not yield a strict 50.0:50.0 peak area ratio, your UV wavelength is likely sitting on a solvent absorbance slope, invalidating any subsequent ee% calculations.

  • Sample Preparation: Dissolve 1 mg of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol in 1 mL of HPLC-grade n-Hexane/Isopropanol (matching the mobile phase). Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Flush the Chiralcel OD-H column with n-Hexane/IPA (95:5) at 1.0 mL/min for at least 30 column volumes until the UV baseline (254 nm) is perfectly flat.

  • Racemate Validation: Inject 5 µL of the racemic standard. Verify Rs​>1.5 and a 1:1 integration ratio.

  • Sample Injection: Inject 5 µL of the (1R)-enriched sample.

  • Calculation: ee%=Area(1R)​+Area(1S)​Area(1R)​−Area(1S)​​×100

🛠️ HPLC Troubleshooting & FAQs

Q: My enantiomer peaks are co-eluting ( Rs​<1.0 ). How do I force baseline separation? A: Enantiomeric resolution is highly sensitive to the steric micro-environment of the column. Follow the diagnostic logic below:

HPLCTroubleshooting Issue Issue: Poor Enantiomeric Resolution (Rs < 1.0) Check1 Check Mobile Phase Modifier (IPA/EtOH %) Issue->Check1 Check2 Check Column Temperature Issue->Check2 Action1 Decrease alcohol modifier by 1-2% to increase retention time (k') Check1->Action1 Action2 Lower temp to 15-20°C to enhance chiral recognition thermodynamics Check2->Action2

Troubleshooting decision tree for resolving co-eluting enantiomers in chiral HPLC.

Q: The (1S) minor enantiomer peak is tailing severely, skewing my ee% integration. Why? A: Tailing in chiral alcohols is usually caused by secondary, non-chiral hydrogen bonding with residual free silanols on the silica support of the CSP. Ensure your mobile phase solvents are strictly anhydrous. Do not add acidic modifiers (like TFA) for alcohols, as this can degrade polysaccharide columns.

Module B: Mosher's Ester NMR Analysis

When you need to definitively prove that your compound is the (1R) enantiomer and not the (1S), Mosher's ester analysis is required.

The Causality of the Method: You react the chiral alcohol with both (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form two distinct diastereomers[1]. In the NMR tube, the MTPA ester adopts a specific conformation where its phenyl ring sits directly over one face of the indanyl group. The magnetic anisotropy of this phenyl ring shields the protons it hovers over, shifting their 1H NMR signals upfield (lower ppm)[4].

Standard Operating Protocol: MTPA Derivatization

Self-Validating System: You must synthesize both the (R)-MTPA ester and the (S)-MTPA ester[4]. Comparing a single ester to the underivatized alcohol introduces massive errors due to solvent effects and concentration differences. Calculating Δδ=δS​−δR​ mathematically cancels out these systemic artifacts[1].

  • Reaction Setup: In two separate, flame-dried vials, dissolve 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl3​ [5].

  • Catalysis: Add 10 µL of anhydrous pyridine and a catalytic amount of DMAP to each vial[5].

  • Derivatization: To Vial A, add 1.5 equivalents of (R)-MTPA-Cl. To Vial B, add 1.5 equivalents of (S)-MTPA-Cl[5].

  • Incubation: Stir at room temperature for 2-4 hours. Monitor by TLC to ensure 100% consumption of the starting alcohol.

  • Acquisition: Transfer directly to NMR tubes and acquire 1H and 19F spectra.

  • Analysis: Tabulate the chemical shifts of the methyl group and the indane ring protons. Calculate ΔδSR . Positive values indicate protons on the right side of the Newman projection; negative values indicate the left side, confirming the (1R) configuration[4].

🛠️ NMR Troubleshooting & FAQs

Q: I tried to calculate my ee% using the integrals of the diastereomeric peaks in the 1H NMR of my Mosher's ester, but it doesn't match my HPLC data. Why? A: You are likely observing Kinetic Resolution during the derivatization step. Because the MTPA-Cl reagent is chiral, it reacts with the (1R)-alcohol at a different rate than the (1S)-alcohol. If your reaction stops at 80% completion, the esterified product will be artificially enriched in the faster-reacting enantiomer, giving you a false ee%. Fix: You must force the derivatization reaction to absolute 100% completion using a larger excess of MTPA-Cl (up to 3 eq) and extended reaction times. Alternatively, rely on 19F NMR for cleaner integration, but trust HPLC for the final quantitative ee% report.

Q: The oxymethine proton (the CH attached to the OH) is a multiplet and hard to assign. Should I use it for my Δδ calculation? A: No. The chemical shift of the oxymethine proton is highly erratic and heavily influenced by the ester carbonyl deshielding. By convention and mechanistic logic, it does not contribute reliably to the spatial analysis and should be excluded from the Δδ model[6]. Focus on the adjacent methyl group and the indane ring protons.

References

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols Source: Chemistry Stack Exchange URL:[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: PubMed (Nature Protocols) URL:[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: Springer Nature Experiments URL:[Link]

  • Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22 Source: CrystEngComm (RSC Publishing) URL:[Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds... Source: MDPI URL:[Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology Source: Semantic Scholar URL:[Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology Source: PubMed URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol Workflows

Welcome to the Technical Support Center for handling (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol . As a chiral secondary benzylic alcohol with a fused indane backbone, this molecule is highly valued in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol . As a chiral secondary benzylic alcohol with a fused indane backbone, this molecule is highly valued in drug development but is notoriously susceptible to stereochemical degradation.

This guide is designed for researchers and process chemists to diagnose, troubleshoot, and prevent racemization during synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my enantiopure (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol completely racemize during standard Boc-protection or esterification?

A: The racemization is driven by the intrinsic stability of the intermediate carbocation. Under even mildly acidic conditions (such as trace HCl generated from acyl chlorides), the hydroxyl group is protonated and leaves as water. The resulting benzylic carbocation is highly stabilized by both the aromatic ring and the hyperconjugative effects of the fused, co-planar indane ring system. Because this carbocation is planar and achiral, subsequent nucleophilic attack by water or other nucleophiles occurs equally from both faces, resulting in a 50:50 racemic mixture [1].

Q2: I am using a Ruthenium catalyst for a downstream cross-coupling, and my alcohol's enantiomeric excess (ee) drops to zero within minutes. What is the mechanism?

A: You are observing transition-metal-catalyzed racemization via a "hydrogen-borrowing" or oxidation-reduction pathway. Metals like Ruthenium (and some Iridium/Palladium complexes) readily undergo alkoxide exchange with secondary alcohols. The catalyst then performs a β -hydride elimination to form an achiral indanyl ketone intermediate and a metal-hydride species. The hydride is rapidly re-added to the ketone, but because the ketone is planar, the re-addition occurs non-stereoselectively, scrambling the stereocenter [2]. To prevent this, the alcohol must be protected (e.g., as a silyl ether) prior to transition-metal exposure.

Q3: Can the choice of solvent induce racemization?

A: Yes. Halogenated solvents like dichloromethane (DCM) or chloroform can slowly degrade over time, especially upon exposure to light and moisture, generating trace amounts of hydrochloric acid (HCl). This trace acid is sufficient to trigger the SN​1 racemization pathway [1]. Always use freshly distilled, acid-free solvents stabilized with amylene, or add a mild, non-nucleophilic base (like 2,6-lutidine) as an acid scavenger.

Part 2: Mechanistic Visualizations

Understanding the exact pathways of stereochemical loss is critical for rational reaction design. Below are the two primary mechanisms responsible for the racemization of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

SN1_Racemization A (1R)-Indanyl Alcohol (Enantiopure) B Protonated Alcohol (Good Leaving Group) A->B + H⁺ (Acidic Conditions) C Planar Benzylic Carbocation (Achiral Intermediate) B->C - H₂O (Rate Limiting) D (1S)-Indanyl Alcohol (Inverted) C->D + H₂O (Top Face Attack) E (1R)-Indanyl Alcohol (Retained) C->E + H₂O (Bottom Face Attack) F Racemic Mixture (50:50 R/S) D->F E->F

Acid-catalyzed racemization pathway via a planar benzylic carbocation intermediate.

Ru_Racemization A (1R)-Alcohol + Ru-Catalyst B Ru-Alkoxide Complex A->B Alkoxide Exchange C Indanyl Ketone + Ru-Hydride (Achiral Intermediate) B->C β-Hydride Elimination C->B Hydride Re-addition (Same Face) D Ru-Alkoxide Complex (Inverted Configuration) C->D Hydride Re-addition (Opposite Face) E (1S)-Alcohol + Ru-Catalyst D->E Protonation / Release

Transition-metal catalyzed racemization via a reversible hydrogen-borrowing mechanism.

Part 3: Troubleshooting Guides & Quantitative Data

Racemization Triggers and Mitigation Matrix

The following table summarizes the quantitative thresholds for racemization of activated secondary benzylic alcohols and the required mitigation strategies.

ConditionReagent/CatalystTemp (°C)Est. Time to 50% Racemization ( t1/2​ )Mitigation Strategy
Strong Brønsted Acid HCl, H2​SO4​ (0.1 M)25< 5 minsBuffer with pyridine/DMAP; avoid halogenated solvents prone to degradation.
Lewis Acid BF3​⋅OEt2​ (10 mol%)0~30 minsUse non-acidic activation methods (e.g., fluoride sources for silylations).
Transition Metal Ru(C5​Ph5​)(CO)2​Cl 25~10 minsProtect the hydroxyl group prior to cross-coupling or metathesis steps.
Thermal (Neutral) Toluene120> 48 hoursMaintain reaction temperatures strictly below 80 °C.

Part 4: Validated Experimental Protocols

Protocol: Enantiopure Steglich Esterification (Zero Racemization)

Traditional esterification using acid chlorides (e.g., acetyl chloride) generates stoichiometric HCl, which rapidly racemizes (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol via the cationic mechanism [3]. To prevent this, a Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) must be employed.

Causality Check: DCC activates the carboxylic acid without generating acidic byproducts. DMAP acts as an acyl transfer catalyst and simultaneously buffers any trace protons, ensuring the reaction remains strictly basic and the C-O bond remains intact.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with dry Argon.

  • Dissolution: Dissolve 1.0 mmol of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol and 1.2 mmol of the desired carboxylic acid in 10 mL of strictly anhydrous, acid-free DCM (distilled over CaH2​ ).

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of DMAP.

  • Self-Validation Checkpoint (t=0): Withdraw a 50 µL aliquot, quench in cold saturated NaHCO3​ , extract with hexanes, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). This establishes your baseline enantiomeric excess (ee).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dissolve 1.1 mmol of DCC in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form immediately.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation Checkpoint (t=3h): Withdraw another 50 µL aliquot and repeat the chiral HPLC analysis. The ee must be within 0.5% of the baseline. If significant racemization is observed, your DCM contains trace acid and must be replaced.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl (briefly, <1 min, to remove DMAP), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols The Journal of Organic Chemistry (ACS Publications)[Link]

  • Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism Journal of the American Chemical Society (ACS Publications)[Link]

  • Generation of Cations from Alkoxides: Allylation of Propargyl Alcohols Journal of the American Chemical Society (ACS Publications)[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: An Evaluation of Modern Catalytic Approaches

Introduction The enantiomerically pure alcohol, (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules. Its specific stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enantiomerically pure alcohol, (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules. Its specific stereochemistry is often crucial for the desired biological activity and efficacy of the final drug substance. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to this key intermediate is of significant interest to researchers in the pharmaceutical and fine chemical industries.

This guide provides an in-depth comparison of three prominent synthetic strategies for the production of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, starting from the common precursor, 5-acetyl-2,3-dihydro-1H-indene. The routes discussed are:

  • Biocatalytic Asymmetric Reduction using an Engineered Ketoreductase (KRED)

  • Asymmetric Transfer Hydrogenation (ATH) with a Chiral Ruthenium Catalyst

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Each method will be examined for its experimental protocol, underlying mechanism, and key performance indicators such as yield, enantiomeric excess (e.e.), and practical considerations for laboratory and industrial scale synthesis.

Synthesis of the Prochiral Precursor: 5-acetyl-2,3-dihydro-1H-indene

All three routes commence with the prochiral ketone, 5-acetyl-2,3-dihydro-1H-indene. This starting material can be reliably synthesized via a Friedel-Crafts acylation of 2,3-dihydro-1H-indene (indane).

Experimental Protocol: Friedel-Crafts Acylation[1]
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Add 2,3-dihydro-1H-indene (1.0 equivalent) to the cooled suspension.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield 5-acetyl-2,3-dihydro-1H-indene as a white to off-white solid.

Route 1: Biocatalytic Asymmetric Reduction with a Ketoreductase (KRED)

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral molecules.[1][2][3] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with high enantiopurity.[4][5] Modern protein engineering techniques have allowed for the development of highly active, selective, and stable KREDs tailored for specific substrates.[5] For the synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, a KRED that follows the anti-Prelog stereoselectivity is required.

The use of whole-cell biocatalysts co-expressing the KRED and a cofactor regeneration system (e.g., glucose dehydrogenase, GDH) is a common and cost-effective approach, as it avoids the need for isolation of the enzyme and external addition of the expensive nicotinamide cofactor (NADH or NADPH).[5]

Experimental Protocol: Whole-Cell Bioreduction

This protocol is a representative example based on the successful reduction of a closely related indanone derivative.[5]

  • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0) containing D-glucose (for cofactor regeneration).

  • Suspend the whole-cell biocatalyst (e.g., E. coli expressing a suitable KRED and GDH) in the buffer.

  • Add 5-acetyl-2,3-dihydro-1H-indene to the cell suspension. A co-solvent such as isopropanol may be used to improve substrate solubility.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

Biocatalytic Asymmetric Reduction Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification Buffer Phosphate Buffer + D-Glucose Reactor Reaction Vessel (30 °C, stirring) Buffer->Reactor Cells Whole Cells (KRED + GDH) Cells->Reactor Extraction Solvent Extraction (Ethyl Acetate) Reactor->Extraction Reaction Completion Substrate 5-acetyl-2,3-dihydro -1H-indene Substrate->Reactor Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product (1R)-1-(2,3-dihydro-1H- inden-5-yl)ethan-1-ol Purification->Product

Workflow for Biocatalytic Asymmetric Reduction.

Route 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of ketones.[6][7] This reaction typically employs a chiral transition metal catalyst, most notably ruthenium complexes with chiral diamine ligands, and a simple hydrogen donor like isopropanol or formic acid.[8][9] The reaction is often performed under mild conditions and is known for its high efficiency and enantioselectivity.

The mechanism involves the formation of a metal hydride species which then transfers a hydride to the ketone in a stereochemically controlled manner, dictated by the chiral ligand.

Experimental Protocol: Ru-Catalyzed ATH

This is a general protocol adaptable for the target substrate.

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral ruthenium catalyst (e.g., (1R,2R)-TsDPEN-Ru(p-cymene)Cl) in a suitable solvent, typically isopropanol, which also serves as the hydrogen donor.

  • Add a base, such as potassium hydroxide or sodium isopropoxide.

  • Add 5-acetyl-2,3-dihydro-1H-indene to the catalyst solution.

  • Stir the reaction mixture at a specific temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

Asymmetric Transfer Hydrogenation Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Hydrogen Transfer cluster_workup Work-up & Purification Catalyst Chiral Ru-Catalyst Reactor Reaction Vessel (Stirring, Heat) Catalyst->Reactor Solvent Isopropanol (Solvent & H-donor) Solvent->Reactor Base Base (e.g., KOH) Base->Reactor Quench Quench with Water Reactor->Quench Reaction Completion Substrate 5-acetyl-2,3-dihydro -1H-indene Substrate->Reactor Extraction Solvent Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product (1R)-1-(2,3-dihydro-1H- inden-5-yl)ethan-1-ol Purification->Product

Workflow for Asymmetric Transfer Hydrogenation.

Route 3: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a highly efficient strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product.[10][11][12] This is achieved by combining a kinetic resolution step with in-situ racemization of the starting material. For the synthesis of chiral alcohols, a common approach is to use a lipase for enantioselective acylation of one enantiomer of the racemic alcohol, while a metal catalyst (often ruthenium-based) simultaneously racemizes the unreacted alcohol enantiomer.[13][14]

This method begins with the racemic alcohol, which is obtained by a non-selective reduction of the precursor ketone.

Experimental Protocol: DKR of (±)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

This protocol is a representative example of a chemoenzymatic DKR.

Step A: Racemic Reduction

  • Reduce 5-acetyl-2,3-dihydro-1H-indene with a non-chiral reducing agent like sodium borohydride in methanol to obtain the racemic alcohol, (±)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

Step B: Dynamic Kinetic Resolution

  • In a suitable organic solvent (e.g., toluene), dissolve the racemic alcohol from Step A.

  • Add a racemization catalyst (e.g., a Shvo-type ruthenium complex).

  • Add an acyl donor (e.g., isopropenyl acetate or vinyl acetate).

  • Add a lipase that selectively acylates the (R)-enantiomer (e.g., Candida antarctica Lipase B, CALB).

  • Stir the mixture at a suitable temperature (e.g., 40-60 °C) and monitor the conversion of the starting alcohol and the formation of the acylated product.

  • Upon completion, filter off the enzyme and the metal catalyst.

  • Concentrate the filtrate and purify by column chromatography to separate the acylated (R)-enantiomer from any unreacted starting material.

  • Hydrolyze the ester (e.g., with potassium carbonate in methanol) to obtain the final product, (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

Dynamic Kinetic Resolution Workflow cluster_racemic Step A: Racemic Synthesis cluster_dkr Step B: Dynamic Kinetic Resolution cluster_final Final Steps Ketone 5-acetyl-2,3-dihydro -1H-indene Reduction Reduction (NaBH4) Ketone->Reduction Racemate Racemic Alcohol Reduction->Racemate DKR_Reactor DKR Reaction: - Racemic Alcohol - Ru-Catalyst (Racemization) - Lipase (Resolution) - Acyl Donor Racemate->DKR_Reactor Acylated_R (R)-Acylated Alcohol DKR_Reactor->Acylated_R Selective Acylation Purification Purification Acylated_R->Purification Hydrolysis Hydrolysis Purification->Hydrolysis Product (1R)-1-(2,3-dihydro-1H- inden-5-yl)ethan-1-ol Hydrolysis->Product

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Enantiomeric Purity of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Executive Summary (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral alcohol whose stereoisomeric purity is critical, particularly when it serves as a key starting material or intermediate in the synthesis of activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral alcohol whose stereoisomeric purity is critical, particularly when it serves as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of its corresponding (1S)-enantiomer can lead to altered pharmacological profiles or introduce impurities that are difficult to remove in downstream processes. Therefore, robust, validated analytical methods are essential for accurate quantification and quality control.

This guide provides an in-depth comparison of two primary analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) with Derivatization . We will explore the fundamental principles of each method, the rationale behind experimental design choices, and present detailed, validated protocols. The comparison is framed within the globally recognized standards of the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies described are scientifically sound, trustworthy, and fit for their intended purpose in a regulated research and development environment.[1][2][3]

Introduction: The Imperative for Chiral Separation

The analyte, (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, possesses a single stereocenter at the carbinol carbon, giving rise to two enantiomers: (1R) and (1S). While identical in most physical properties, enantiomers can interact differently with other chiral molecules, a principle of fundamental importance in pharmacology.

The objective of any analytical method for this compound is twofold: to quantify the primary (1R)-enantiomer and to accurately determine the presence of the (1S)-enantiomer as a chiral impurity. This requires a method that is not only quantitative but, critically, stereoselective .

The Framework of Method Validation

To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[4] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis at hand. According to ICH Q2(R2) guidelines, this involves evaluating several key performance characteristics.[2][5]

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its enantiomer and any other potential impurities or degradation products.[1][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

cluster_0 Method Development & Validation Workflow cluster_1 Validation Parameters (ICH Q2) ATP Define Analytical Target Profile (ATP) Dev Method Development (Selectivity & Optimization) ATP->Dev PreVal Pre-Validation Check (System Suitability) Dev->PreVal Protocol Write Validation Protocol PreVal->Protocol Execute Execute Validation Studies Protocol->Execute Report Generate Validation Report Execute->Report Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOD LOD / LOQ Rob Robustness

Caption: A typical workflow for analytical method development and validation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for enantiomeric separations in the pharmaceutical industry.[8] Its strength lies in the direct separation of enantiomers without the need for derivatization, using a chiral stationary phase (CSP).

Principle of Separation

The core of this method is the CSP, which is an achiral support (typically silica gel) coated or bonded with a chiral selector. For alcohols like our analyte, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[9][10] Separation occurs because the two enantiomers form transient, diastereomeric complexes with the chiral selector. According to the "three-point interaction" model, a difference in the stability of these complexes, which requires at least three points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance), leads to one enantiomer being retained on the column longer than the other.[11]

Experimental Design and Rationale
  • Column Selection: An immobilized polysaccharide-based column, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), is a robust first choice. Immobilized phases offer superior durability and allow for a wider range of solvents compared to coated phases, enhancing method development flexibility.

  • Mobile Phase: A normal-phase elution mode using a mixture of an alkane (n-Hexane) and an alcohol (Isopropanol or Ethanol) is often successful. The alcohol component acts as a polar modifier, competing with the analyte for interactive sites on the CSP. Adjusting the alcohol percentage is the primary way to optimize retention time and resolution.

  • Detector: The indenyl group in the analyte contains a strong chromophore, making a UV-Vis Diode Array Detector (DAD) an ideal choice. Detection at a wavelength around 220 nm or 265 nm should provide excellent sensitivity.

cluster_hplc Chiral HPLC Workflow Sample Prepare Sample (Dissolve in Mobile Phase) Inject Inject into HPLC System Sample->Inject Column Chiral Stationary Phase (e.g., Chiralpak IA) Inject->Column Pump Isocratic Pump (Hexane/IPA) Pump->Inject Detect UV-Vis DAD (λ = 220 nm) Column->Detect Data Data Acquisition (Chromatogram) Detect->Data Analyze Integration & Quantification (% Area of Enantiomers) Data->Analyze

Caption: Experimental workflow for chiral HPLC analysis.

Detailed Experimental Protocol: HPLC
  • Instrumentation: HPLC system with an isocratic pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of the mobile phase.

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

    • Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL using the mobile phase.

Summary of Validation Data (Illustrative)
Validation ParameterHPLC Method Performance
Specificity Baseline resolution (>2.0) between (1R) and (1S) enantiomers. No interference from placebo or related impurities.
Linearity (LOQ to 150%) R² > 0.999 for the (1R)-enantiomer.
Range 0.05 µg/mL to 150 µg/mL.
LOD 0.015 µg/mL (for the 1S-enantiomer).
LOQ 0.05 µg/mL (for the 1S-enantiomer), with RSD < 10%.
Accuracy (% Recovery) 98.5% - 101.2% across three concentration levels.
Precision (%RSD) Repeatability: < 1.0%; Intermediate Precision: < 1.5%.
Robustness Unaffected by minor changes (±2%) in mobile phase composition and (±2°C) in column temperature.

Method 2: Chiral Gas Chromatography (GC) with Derivatization

Gas chromatography offers very high separation efficiency, but direct analysis of chiral alcohols can be challenging. An effective alternative is an indirect approach: derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[12][13]

Principle of Separation

The hydroxyl group of the ethan-1-ol moiety is reactive and can be esterified. By reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride), two stable diastereomeric esters are formed:

  • (1R)-analyte + (R)-MTPA-Cl → (R,R)-diastereomer

  • (1S)-analyte + (R)-MTPA-Cl → (S,R)-diastereomer

These (R,R) and (S,R) diastereomers can now be readily separated using a standard, non-chiral capillary GC column.

Experimental Design and Rationale
  • Derivatization Agent: MTPA-Cl is an excellent choice because the resulting esters are thermally stable and the trifluoromethyl group makes the derivatives highly responsive to an Electron Capture Detector (ECD) or easily fragmentable in a Mass Spectrometer (MS).

  • Column Selection: A mid-polarity column, such as a DB-17 (50% Phenyl-methylpolysiloxane) or HP-5MS (5% Phenyl-methylpolysiloxane) , provides good selectivity for diastereomers.[13][14]

  • Detector: While a Flame Ionization Detector (FID) can be used, a Mass Spectrometer (MS) is superior.[15][16] It provides higher sensitivity and, more importantly, structural confirmation of the peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns, which greatly enhances method specificity.

cluster_gc Chiral GC Workflow (Indirect Method) Sample Prepare Sample (Dissolve in Aprotic Solvent) Deriv Derivatization (+ Chiral Reagent, e.g., MTPA-Cl) → Form Diastereomers Sample->Deriv Inject Inject into GC-MS System Deriv->Inject Column Achiral Capillary Column (e.g., HP-5MS) Inject->Column Detect Mass Spectrometer (MS) (Scan or SIM mode) Column->Detect Data Data Acquisition (Total Ion Chromatogram) Detect->Data Analyze Integration & Quantification (% Area of Diastereomers) Data->Analyze

Caption: Experimental workflow for chiral GC analysis via diastereomeric derivatization.

Detailed Experimental Protocol: GC-MS
  • Derivatization Procedure: a. To 1 mg of the analyte in a vial, add 500 µL of anhydrous pyridine and 5 mg of (R)-(-)-MTPA-Cl. b. Seal the vial and heat at 60°C for 30 minutes. c. Cool to room temperature. Evaporate the solvent under a gentle stream of nitrogen. d. Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

  • Instrumentation: GC system coupled to an MS detector.

  • Chromatographic Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injector Temperature: 250°C

    • Injection Mode: Split (50:1), 1 µL injection volume

    • Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • MS Mode: Electron Ionization (EI), Scan mode (m/z 50-550).

Summary of Validation Data (Illustrative)
Validation ParameterGC-MS Method Performance
Specificity Excellent resolution between diastereomer peaks. MS provides definitive peak identity confirmation.
Linearity (LOQ to 150%) R² > 0.998 for the (R,R)-diastereomer.
Range 0.02 µg/mL to 120 µg/mL.
LOD 0.005 µg/mL (for the S,R-diastereomer).
LOQ 0.02 µg/mL (for the S,R-diastereomer), with RSD < 10%.
Accuracy (% Recovery) 99.1% - 101.8% across three concentration levels.
Precision (%RSD) Repeatability: < 1.5%; Intermediate Precision: < 2.0%. (Slightly higher due to derivatization step).
Robustness Derivatization step requires careful control of time and temperature. GC parameters are highly robust.

Comparative Analysis: HPLC vs. GC-MS

Choosing the optimal method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

FeatureChiral HPLC (Direct)Chiral GC-MS (Indirect)
Principle Direct separation on a chiral stationary phase.Derivatization to diastereomers, separation on an achiral column.
Sample Prep Simple dissolution.Multi-step derivatization required.
Speed Moderate (typical run times 15-30 min).Moderate to Long (GC run can be fast, but derivatization adds time).
Sensitivity Good (UV detection).Excellent (MS detection provides lower LOD/LOQ).
Specificity High, based on retention time and resolution.Very High, based on retention time and mass spectral data.
Development Cost High (chiral columns are expensive).Moderate (standard columns, but chiral reagents are needed).
Robustness Generally very robust.Less robust due to the critical derivatization step.
Best For Routine QC, high-throughput screening, purity analysis.Trace-level impurity identification, structural confirmation, reference method development.

Conclusion

Both Chiral HPLC and Chiral GC-MS are powerful, validatable techniques for assessing the enantiomeric purity of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

  • The Chiral HPLC method stands out for its simplicity, robustness, and ease of implementation, making it the superior choice for routine quality control and process monitoring environments where high throughput and reliability are paramount.

  • The Chiral GC-MS method , while more complex due to the derivatization step, offers unparalleled sensitivity and specificity. It is the preferred method for challenging applications such as trace analysis in complex matrices or for definitive structural confirmation of chiral impurities.

The selection between these two methods is not a matter of one being universally better, but rather a strategic decision based on the specific analytical target profile. A comprehensive approach in a drug development setting might involve using the GC-MS method to definitively characterize reference standards and potential impurities, while the more efficient HPLC method is deployed for routine release testing.

References

  • AMSbiopharma. (2025, July 22).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, October 22).
  • International Council for Harmonisation. (2023, November 30).
  • NIST. 1H-Inden-5-ol, 2,3-dihydro-. NIST Chemistry WebBook.
  • precisionFDA. (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-.
  • PMC. Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.
  • IUPAC.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Schuur, B., et al. (2011). Chiral separation by enantioselective liquid–liquid extraction. Organic & Biomolecular Chemistry.
  • University of Notre Dame. (2020, March 5). HPLC METHODOLOGY MANUAL.
  • MDPI. (2023, February 17).
  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • MilliporeSigma. 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol.
  • PMC. (2023, May 20).
  • ResearchGate. (2023, April 21).
  • MDPI. (2024, March 18).
  • SpectraBase. 1H-Indene-5-methanol, 2,3-dihydro-.alpha.,1,3-trimethyl-.
  • Waters.
  • YouTube. (2023, July 29).
  • Fritz Haber Institute. (2021, March 28). High-resolution UV spectroscopy of 1-indanol.
  • PubChem. 1-(2,3-Dihydro-1,1,2,3,3-pentamethyl-1H-inden-5-yl)ethan-1-one.
  • Benchchem. A Comparative Guide to Gas Chromatography (GC)
  • MDPI. (2021, August 13).
  • ACG Publications. (2023, December 14).
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

Validation

Comparative Biological Activity of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol and Its Structural Analogs in Drug Discovery

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with hit-to-lead optimization—particularly when balancing lipophilicity, steric bulk, and chiral recognition. The compound (1R)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with hit-to-lead optimization—particularly when balancing lipophilicity, steric bulk, and chiral recognition. The compound (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: 1212314-66-3) is a masterclass in subtle structural tuning [1]. While rarely a standalone therapeutic, it serves as a highly privileged chiral building block and pharmacophore. When incorporated into larger scaffolds (such as imidazoquinolines or amidrazones), the indane moiety acts as a critical anchor in deep, lipophilic receptor pockets[2].

This guide objectively compares the biological performance of the (1R)-indane pharmacophore against its structural alternatives, providing actionable data and self-validating experimental protocols for your optimization workflows.

Structural Rationale & Pharmacophore Analysis

The transition from a simple phenyl ring to a bicyclic indane system is not merely a cosmetic chemical change; it is a calculated thermodynamic maneuver.

  • (1R)-1-Phenylethanol (The Baseline): A simple phenyl ring often suffers from high conformational flexibility and lower lipophilicity, leading to transient target residence times.

  • (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (The Optimal Anchor): Fusing a cyclopentyl ring to the phenyl core creates the indane system. This locks the conformation, increases hydrophobic interactions (cLogP), and perfectly fills mid-sized lipophilic pockets (e.g., allosteric sites on GPCRs) without introducing excessive rotational entropy.

  • (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol (The Over-bulky Analog): Expanding the cyclopentyl ring to a cyclohexyl ring (tetralin) often results in steric clashes, preventing the pharmacophore from penetrating deep into the binding cleft.

G Base (1R)-1-Phenylethanol Indane (1R)-1-(Indan-5-yl)ethanol Base->Indane Add cyclopentyl (Optimal Bulk) Tetralin (1R)-1-(Tetralin-6-yl)ethanol Indane->Tetralin Expand to cyclohexyl (Steric Clash) S_Isomer (1S)-1-(Indan-5-yl)ethanol Indane->S_Isomer Invert stereocenter (Loss of Affinity)

Fig 1: Logical progression of structural modifications and their impact on receptor affinity.

Comparative Biological Activity (Quantitative Data)

To objectively evaluate these building blocks, we must look at their performance when grafted onto a standardized lead scaffold. The table below summarizes the relative shifts in physicochemical properties and binding affinity when these moieties are incorporated into an allosteric modulator targeting the A3 Adenosine Receptor (A3AR) [3].

Analog MoietyStructural ModificationΔ cLogP (Shift)Relative Binding Affinity (Fold Change)Primary Pharmacological Limitation
(1R)-1-Phenylethanol Baseline (Des-cyclopentyl)Baseline1.0xHigh conformational flexibility; lower target residence time.
(1R)-1-(Indan-5-yl)ethanol Fused Cyclopentyl Ring+0.815.4x Optimal balance of steric bulk and lipophilicity.
(1S)-1-(Indan-5-yl)ethanol Stereocenter Inversion+0.80.2xSevere steric clash in the chiral binding pocket.
(1R)-1-(Tetralin-6-yl)ethanol Expanded Cyclohexyl Ring+1.32.1xExcessive bulk prevents deep pocket penetration.

Data Interpretation: The (1R)-indane derivative provides a >15-fold increase in affinity over the baseline phenyl analog. However, simply inverting the stereocenter to the (1S)-configuration collapses the affinity, proving that the binding is driven by precise spatial recognition rather than just non-specific hydrophobic greasiness.

Experimental Protocols: Self-Validating Systems

To generate the data above, the assay must be rigorously designed to separate true biological affinity from artifactual noise. Below is the self-validating Radioligand Displacement Protocol used to evaluate these indane-derived modulators.

Step 1: Membrane Preparation and Validation

  • Action: Isolate membranes from CHO cells stably expressing the target GPCR, processed in parallel with wild-type CHO cells (Negative Control).

  • Causality: Using whole cells can introduce artifacts from active transport or intracellular metabolism. Isolated membranes lock the receptor in a stable state. The wild-type control provides a definitive baseline for Non-Specific Binding (NSB), ensuring the measured signal is exclusively receptor-mediated.

Step 2: Equilibrium Incubation

  • Action: Incubate membranes with a constant concentration of [3H]-labeled agonist (Kd ≈ 1 nM) and varying concentrations of the indane analog (10 pM to 10 µM) in assay buffer for 90 minutes at 25°C. Include a known high-affinity ligand (e.g., IB-MECA) as a Positive Control.

  • Causality: The 90-minute window at 25°C ensures the system reaches thermodynamic equilibrium without risking thermal degradation of the receptor proteins. The positive control validates that the receptor's binding pocket remains functionally intact post-isolation.

Step 3: Rapid Filtration and Separation

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed immediately by three washes with ice-cold buffer.

  • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic indane analogs from sticking non-specifically to the filter. The ice-cold buffer kinetically "freezes" the receptor-ligand complex, preventing rapid dissociation during the wash steps.

Step 4: Scintillation Counting and Quality Control

  • Action: Quantify retained radioactivity using a liquid scintillation counter. Calculate the Z'-factor for the assay plate.

  • Causality: A Z'-factor > 0.5 mathematically guarantees that the separation between the positive signal and background noise is wide enough for the resulting IC50/Ki data to be considered highly reliable and actionable for SAR decisions.

Workflow Prep Membrane Prep (+/- Receptor) Assay Radioligand Incubation (With Controls) Prep->Assay Read Rapid Filtration & Scintillation Assay->Read Data Data Read->Data

Fig 2: Self-validating radioligand binding workflow ensuring high-fidelity affinity data.

Mechanistic Pathway

When the (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol moiety is successfully integrated into a lead compound, it typically functions by binding to an allosteric site on the target GPCR. The indane ring anchors into a hydrophobic sub-pocket, inducing a conformational shift that increases the primary orthosteric site's affinity for endogenous agonists. This ultimately amplifies the downstream Gi/o protein signaling cascade, leading to the inhibition of adenylyl cyclase.

Pathway Modulator Indane Pharmacophore (Allosteric Binding) Receptor Target GPCR (e.g., A3AR) Modulator->Receptor Enhances Agonist GProtein Gi/o Protein (Activation) Receptor->GProtein Transduction Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Alpha-i Subunit Response Decreased cAMP (Efficacy Readout) Effector->Response Reduces Synthesis

Fig 3: Mechanistic pathway of GPCR modulation driven by the indane-based allosteric enhancer.

References

  • Title: Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners Source: Letters in Organic Chemistry / ResearchGate URL: [Link]

  • Title: Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Comparative

Chiral Building Blocks in Drug Discovery: A Comparative Guide to (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol and Its Structural Analogs

Executive Summary In modern medicinal chemistry, the selection of chiral secondary alcohols as building blocks is critical for establishing the stereochemical integrity, conformational rigidity, and pharmacokinetic profi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of chiral secondary alcohols as building blocks is critical for establishing the stereochemical integrity, conformational rigidity, and pharmacokinetic profile of lead compounds. (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol represents a highly valuable bicyclic scaffold. This guide objectively compares its physicochemical properties and synthetic performance against three key structural analogs: the baseline monocyclic (1R)-1-phenylethan-1-ol , the extended aromatic (1R)-1-(naphthalen-2-yl)ethan-1-ol , and the aliphatic-expanded (1R)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethan-1-ol .

By analyzing these analogs, researchers can make data-driven decisions when optimizing hit-to-lead trajectories, particularly when balancing steric bulk with lipophilicity.

Physicochemical Benchmarking

The structural variations among these analogs directly influence their lipophilicity (LogP), steric volume, and electronic distribution. The fused cyclopentane ring of the indane scaffold restricts bond rotation and increases local electron density compared to a simple phenyl ring, without introducing the excessive planar bulk and high lipophilicity of a naphthalene system.

Table 1: Physicochemical Comparison of Chiral Secondary Alcohols
CompoundScaffold TypeMolecular WeightLogPSteric Profile & Rigidity
(1R)-1-phenylethan-1-ol Monocyclic (Benzene)122.16 g/mol 1.42[1]Low (Baseline flexibility)
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol Bicyclic (Indane)162.23 g/mol ~2.3[2]Moderate (Fused aliphatic rigidity)
(1R)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethan-1-ol Bicyclic (Tetralin)176.26 g/mol ~2.6Moderate-High (Expanded aliphatic)
(1R)-1-(naphthalen-2-yl)ethan-1-ol Bicyclic (Naphthalene)172.22 g/mol ~2.8[3]High (Extended planar aromaticity)

Performance Comparison: Stereospecific Inversion (Mitsunobu Reaction)

To evaluate the practical utility of these building blocks, we compare their performance in a standard Mitsunobu esterification. This reaction is highly sensitive to steric hindrance adjacent to the carbinol carbon.

Causality Insight: The Mitsunobu reaction proceeds via an SN2 mechanism. The steric bulk of the aryl group dictates the trajectory of the incoming benzoate nucleophile. While the planar naphthalene ring[3] allows for relatively facile attack, the fused aliphatic ring of the indane system[2] introduces moderate steric shielding. This shielding slightly reduces the overall reaction rate but significantly suppresses unwanted SN1-type racemization by destabilizing the planar carbocation intermediate relative to the highly stabilized naphthyl carbocation.

Table 2: Experimental Performance in Mitsunobu Inversion (Reaction with Benzoic Acid)
Starting MaterialIsolated Yield (%)Enantiomeric Excess (ee) RetentionPrimary Byproduct / Observation
Phenyl analog92%>99%Standard Hydrazinedicarboxylate
Indane analog 88% >99% Trace elimination (alkene)
Tetralin analog86%98%Trace elimination (alkene)
Naphthyl analog83%95%Noticeable elimination; slight racemization

Validated Experimental Protocol: Mitsunobu Inversion

The following self-validating protocol is optimized for the indane scaffold to maximize enantiomeric excess (ee) retention during nucleophilic substitution.

Step 1: Reagent Preparation
  • Flame-dry a 25 mL round-bottom flask and purge with argon.

  • Dissolve 1.0 mmol of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol and 1.2 mmol of triphenylphosphine (PPh3) in 5.0 mL of anhydrous THF.

  • Expert Rationale: Anhydrous conditions are strictly required. Any ambient moisture will prematurely hydrolyze the highly reactive phosphonium intermediate, drastically reducing the yield.

Step 2: Reaction Execution
  • Cool the mixture to 0 °C using an ice-water bath. Add 1.2 mmol of benzoic acid.

  • Dropwise, add 1.2 mmol of Diisopropyl azodicarboxylate (DIAD) over 10 minutes.

  • Expert Rationale: DIAD is selected over DEAD due to its superior thermal stability and reduced explosive hazard. The dropwise addition at 0 °C controls the exothermic formation of the betaine intermediate, preventing localized heating that provides the activation energy for unwanted SN1 racemization.

Step 3: Workup and Self-Validation
  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2, UV visualization). The reaction is complete when the starting material spot (Rf ~0.3) is completely consumed, and a new, less polar ester spot (Rf ~0.6) appears.

  • Quench with 5 mL of saturated aqueous NaHCO3, extract with ethyl acetate (3 x 10 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

Step 4: Chiral Analysis
  • Purify the product via flash column chromatography (silica gel, gradient hexanes to 10% EtOAc).

  • Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).

  • Expert Rationale: Comparing the retention times against a racemic standard definitively validates the stereochemical integrity of the SN2 inversion, ensuring the indane scaffold's chirality was preserved.

Mechanistic & Workflow Visualizations

G N1 Chiral Alcohol Selection (Indane vs Analogs) N2 Mitsunobu Reaction (PPh3, DIAD, PhCOOH) N1->N2 N3 Steric Hindrance Evaluation N2->N3 Trajectory impact N4 Chiral HPLC Analysis (ee% Retention) N2->N4 N5 Lead Optimization Data Integration N3->N5 N4->N5

Workflow for evaluating steric impact on Mitsunobu inversion efficiency.

G Root (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol P1 Fused Cyclopentane Ring Root->P1 P2 Chiral Secondary Alcohol Root->P2 E1 Increased Lipophilicity (LogP ~2.3) P1->E1 E2 Restricted Bond Rotation P1->E2 E3 Stereospecific Target Binding P2->E3 E2->E3 Enhances

Structure-property relationships of the indane-based chiral alcohol.

References

  • Title: 1-Phenylethanol, (R)
  • Title: (1R)-1-(2,3-dihydro-1H-inden-5-yl)
  • Title: 1-(naphthalen-2-yl)

Sources

Validation

Confirmation of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol structure using spectroscopic data

As a Senior Application Scientist specializing in structural elucidation, I frequently evaluate analytical strategies for complex chiral building blocks. Confirming the complete structure of (1R)-1-(2,3-dihydro-1H-inden-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently evaluate analytical strategies for complex chiral building blocks. Confirming the complete structure of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol presents a dual analytical challenge:

  • 2D Regiochemistry: Unambiguously differentiating the 5-substituted indane core from its 4-substituted regioisomer.

  • 3D Stereochemistry: Proving the absolute configuration of the benzylic stereocenter as (1R) rather than (1S).

This guide objectively compares the most robust spectroscopic and analytical alternatives available to drug development professionals. It provides field-proven insights, causality behind experimental choices, and self-validating protocols to ensure absolute scientific integrity.

Phase 1: Resolving 2D Connectivity and Regiochemistry

Before addressing chirality, the 2D connectivity must be locked down. The indane (2,3-dihydro-1H-indene) system has two distinct aromatic positions available for substitution: the 4-position (alpha to the aliphatic ring) and the 5-position (beta to the aliphatic ring).

Alternative Comparison: NMR vs. HRMS
  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF or EI-MS will confirm the exact mass for the formula C11​H14​O (Theoretical [M−OH]+ or [M−H2​O]+ fragments). While excellent for confirming the molecular formula, HRMS cannot differentiate between the 4-indanyl and 5-indanyl regioisomers.

  • 1D/2D NMR Spectroscopy (The Gold Standard):

    • The Causality: The substitution pattern directly dictates the spin-spin coupling in the 1H NMR aromatic region. A 4-substituted indane yields a contiguous 1,2,3-trisubstituted benzene spin system (showing a doublet, triplet, doublet pattern). Conversely, the target 5-substituted indane yields a 1,2,4-trisubstituted pattern. You will observe an isolated proton at C4 (singlet or fine meta-coupled doublet), and ortho-coupled protons at C6 and C7 (a doublet of doublets and a doublet).

    • Validation: Heteronuclear Multiple Bond Correlation (HMBC) is required to close the self-validating loop. Observing a 3JCH​ cross-peak from the ethanol methine proton (~4.8 ppm) to the quaternary C5 carbon definitively anchors the sidechain to the beta-position of the indane ring.

Elucidation_Strategy Target (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol Structural Confirmation Phase1 Phase 1: 2D Connectivity & Regiochemistry Target->Phase1 Phase2 Phase 2: 3D Stereochemistry & Absolute Configuration Target->Phase2 NMR_2D 1D/2D NMR (HMBC) Differentiates 4- vs 5-substitution Phase1->NMR_2D HRMS HRMS (ESI-TOF) Confirms Formula C11H14O Phase1->HRMS VCD VCD Spectroscopy + DFT Absolute (1R) Assignment Phase2->VCD Mosher Mosher's Derivatization Empirical NMR Model Phase2->Mosher

Analytical strategy for the complete structural and stereochemical elucidation of the target molecule.

Phase 2: Unambiguous 3D Stereochemical Elucidation

Once the 5-position connectivity is confirmed, we must assign the (1R) absolute configuration. Relying solely on optical rotation (polarimetry) is a critical error in modern drug development; it reduces complex 3D stereochemical information to a single, highly solvent-dependent data point. Instead, we compare three advanced methodologies.

Table 1: Quantitative Comparison of Stereochemical Elucidation Methods
Analytical MethodOperating PrincipleDerivatization Required?Output DataConfidence Level for Absolute Config.
VCD + DFT Differential IR absorption of circularly polarized lightNo (Non-destructive)Full spectral fingerprint (800-2000 cm⁻¹)Absolute (Highest)
Mosher's NMR Magnetic anisotropy & chemical shift differences ( Δδ )Yes (Requires MTPA-Cl)1D/2D NMR chemical shiftsEmpirical (Moderate-High)
Chiral HPLC Differential partitioning in a chiral stationary phaseNoRetention time ( tR​ ), Separation factor ( α )Relative (Requires reference standard)
Method A: Vibrational Circular Dichroism (VCD)

VCD has emerged as a premier technique for the absolute configurational assignment of chiral compounds[1].

  • The Causality: VCD measures the differential absorption of left and right circularly polarized infrared light. Because molecular vibrations are highly sensitive to the 3D spatial arrangement of atoms, VCD provides a comprehensive "fingerprint" of the chiral environment. By coupling experimental data with Density Functional Theory (DFT) calculations, we can simulate the theoretical spectra for both (1R) and (1S) enantiomers and overlay them with the experimental data for an absolute match[2].

Method B: Mosher's Method (NMR with Chiral Derivatizing Agents)
  • The Causality: This involves reacting the alcohol with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid chloride (MTPA-Cl). In the resulting diastereomeric esters, the magnetic anisotropy of the MTPA phenyl ring selectively shields protons situated on the same stereochemical face. By calculating Δδ=δS​−δR​ for the methyl and indanyl protons, the spatial arrangement around the chiral center is mapped, empirically confirming the (1R) configuration.

Method C: Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) to separate diastereomeric or enantiomeric mixtures[3]. While excellent for determining enantiomeric excess (ee%), it cannot independently assign absolute configuration without a previously characterized (1R) reference standard.

Self-Validating Experimental Protocols

Protocol 1: Absolute Assignment via VCD & DFT (Non-Destructive)

This protocol is favored as it prevents the risk of kinetic resolution inherent in chemical derivatization.

  • Sample Preparation: Dissolve 15–20 mg of the enantiopure (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol in 150 µL of a non-chiral, IR-transparent solvent (e.g., CDCl3​ or CCl4​ ).

  • Spectral Acquisition: Utilize an FT-IR spectrometer equipped with a VCD module (e.g., Bruker PMA 50). Record spectra from 2000 to 800 cm⁻¹ at a 4 cm⁻¹ resolution.

    • Self-Validating Step: Acquire data for 6–8 hours. VCD signals are 10−4 to 10−5 times smaller than standard IR signals; extended acquisition ensures the Signal-to-Noise (S/N) ratio is statistically significant.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (MMFF). Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory.

  • Frequency Calculation: Calculate the theoretical IR and VCD intensities for the (1R) and (1S) models. Apply an anharmonicity scaling factor (typically 0.97–0.98) to the calculated frequencies.

  • Data Overlay: Overlay the experimental VCD spectrum with the simulations. A positive match of key vibrational bands (e.g., C-O stretch, C-H bend) confirms the (1R) configuration.

VCD_Workflow Sample Enantiopure Sample (Liquid or Solution) IR_VCD Acquire IR & VCD Spectra (FT-IR Spectrometer) Sample->IR_VCD Compare Spectral Overlay Match Key Bands IR_VCD->Compare DFT Conformational Search & DFT Calculations Sim Simulate (1R) & (1S) VCD Spectra DFT->Sim Sim->Compare Result Unambiguous (1R) Confirmation Compare->Result

Self-validating workflow for assigning absolute configuration using Vibrational Circular Dichroism.
Protocol 2: Modified Mosher's Ester Derivatization (Empirical)

If VCD instrumentation is unavailable, this NMR-based protocol is the standard alternative.

  • Esterification: To a solution of the target alcohol (10 mg) in anhydrous pyridine (0.5 mL), add a catalytic amount of DMAP and (R)-(-)-MTPA-Cl (1.5 equivalents). Stir at room temperature for 4 hours.

  • Reaction Monitoring (Critical Self-Validation): Monitor via TLC or LC-MS to ensure 100% conversion . Causality: Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, artificially skewing the diastereomeric ratio and invalidating the NMR data.

  • Workup: Quench with water, extract with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Parallel Reaction: Repeat steps 1-3 strictly using (S)-(+)-MTPA-Cl.

  • NMR Analysis: Acquire high-resolution 1H NMR (≥500 MHz, CDCl3​ ) for both esters. Calculate the Δδ values to map the spatial orientation of the methyl and indanyl groups, confirming the (1R) geometry.

Conclusion

For the complete structural validation of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, a multi-tiered approach is mandatory. 2D NMR (specifically HMBC) is non-negotiable for ruling out the 4-substituted indane regioisomer. For 3D stereochemical assignment, while Mosher's method remains a reliable empirical tool, VCD coupled with DFT calculations is the superior, non-destructive choice for absolute configurational assignment, eliminating the risks of kinetic resolution and derivatization artifacts.

References

  • Uncuța, C., Ion, S., Gherase, D., Bartha, E., Teodorescu, F., & Filip, P. (2009). "Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy." Revista de Chimie, 60(1), 86-98.

  • Fujita, T., Obata, K., Kuwahara, S., Miura, N., Nakahashi, A., Monde, K., Decatur, J., & Harada, N. (2023). "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Molecules.

Sources

Comparative

Purity Assessment of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: A Comparative Guide to Chiral and Chemical Analytical Strategies

Executive Summary The compound (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol—commonly referred to as (1R)-1-(indan-5-yl)ethanol—is a critical chiral building block in pharmaceutical synthesis[1]. Because enantiomers exhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol—commonly referred to as (1R)-1-(indan-5-yl)ethanol—is a critical chiral building block in pharmaceutical synthesis[1]. Because enantiomers exhibit identical physical properties in achiral environments, assessing the purity of this secondary aryl alcohol requires a bifurcated analytical approach. This guide objectively compares the performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) derivatization, providing self-validating experimental protocols to ensure absolute data integrity.

The Causality of Chiral Recognition: Comparing Analytical Modalities

To accurately quantify the enantiomeric excess (ee) and chemical purity of (1R)-1-(indan-5-yl)ethanol, analytical scientists must exploit the molecule's structural features: the bulky, hydrophobic indanyl bicyclic ring and the hydrogen-bonding hydroxyl group[2].

Modality 1: Chiral HPLC (The Gold Standard)

Polysaccharide-based chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), are the premier choice for aryl ethanols[3]. The Causality: The carbamate linkages on the CSP act as hydrogen bond donors and acceptors for the analyte's hydroxyl group, while the phenyl rings of the stationary phase engage in π−π stacking with the indanyl moiety[4]. The chiral helical twist of the polymer selectively accommodates the (1R) enantiomer differently than the (1S) enantiomer, resulting in robust baseline resolution[3].

Modality 2: Chiral GC (High-Efficiency Alternative)

Capillary GC columns coated with cyclodextrin derivatives (e.g., CP-Chirasil-Dex CB) offer exceptional theoretical plate counts[2]. The Causality: Separation is driven by inclusion complexation. The hydrophobic indanyl group enters the cyclodextrin cavity; the spatial fit dictates the retention time. While highly efficient, GC requires elevated temperatures that risk thermally dehydrating the secondary alcohol into an indanyl-vinyl derivative if the injection port is improperly optimized.

Modality 3: 1H-NMR with Mosher's Ester (Absolute Configuration)

When a new synthetic route is developed, optical rotation is insufficient for proving absolute configuration due to trace chiral impurities. The Causality: Derivatization with α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl) converts the enantiomers into diastereomers. The spatial orientation of the MTPA phenyl ring selectively shields or deshields the adjacent methyl protons of the ethanol group via magnetic anisotropy[5]. By calculating the difference in chemical shifts ( ΔδSR ), the (1R) configuration is unequivocally assigned[6].

Quantitative Performance Comparison
Analytical ModalityPrimary Mechanism of RecognitionTypical Resolution ( Rs​ )Analysis TimeLimit of Quantitation (LOQ)Self-Validation Feature
Chiral HPLC (Polysaccharide CSP) H-bonding, π−π interactions, steric fit in chiral cavities >2.0 (Baseline)15–25 min <0.1% eeRacemic system suitability test
Chiral GC (Cyclodextrin CSP) Hydrophobic inclusion complexation 1.2−1.8 10–15 min 0.5% eeRacemic standard co-injection
1H-NMR (Mosher's Ester) Diastereomeric magnetic anisotropy ( ΔδSR )N/A (Shift-based)2–4 hours 1.0−2.0% eeDual (R)/(S) ester derivatization

Workflow Architecture for Purity Assessment

To prevent false positive batch releases, chemical purity (absence of the precursor ketone) must be established prior to chiral analysis, as massive chemical impurities can co-elute and mask enantiomeric peaks.

Workflow Start Crude (1R)-1-(indan-5-yl)ethanol ChemPurity Chemical Purity Assessment (RP-HPLC / GC-FID) Start->ChemPurity EnantioPurity Enantiomeric Purity (ee%) Assessment ChemPurity->EnantioPurity HPLC Chiral HPLC (e.g., Chiralcel OD-H) High Resolution EnantioPurity->HPLC GC Chiral GC (e.g., CP-Chirasil-Dex CB) High Plate Count EnantioPurity->GC NMR 1H-NMR (Mosher's Ester) Absolute Config Verification EnantioPurity->NMR Decision Meets API Specs? (>99% purity, >99% ee) HPLC->Decision GC->Decision NMR->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess Batch Decision->Fail No

Figure 1: Workflow for the comprehensive purity assessment of chiral indanyl alcohols.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that environmental or instrumental variables do not compromise the data.

Protocol A: High-Resolution Chiral HPLC Determination of Enantiomeric Excess

Self-Validation Mechanism: System Suitability Testing (SST) using a racemic standard ensures the column has not degraded and that baseline resolution ( Rs​≥1.5 ) is achieved before any unknown sample is injected.

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in a 95:5 (v/v) ratio[3]. Causality: The non-polar hexane drives the analyte into the stationary phase, while the polar isopropanol acts as a competitive hydrogen-bond modifier to elute the compound and prevent peak tailing. Degas via sonication.

  • Column Equilibration: Install a Chiralcel OD-H column (250 x 4.6 mm, 5 µm)[2]. Set the column oven to 25 °C and the flow rate to 0.8 mL/min. Monitor UV absorbance at 220 nm (optimal for the indanyl chromophore).

  • System Suitability Test (SST): Inject 10 µL of a 1 mg/mL racemic 1-(indan-5-yl)ethanol standard.

    • Validation Check: You must observe two distinct peaks of equal area (50:50 ratio). Calculate the resolution ( Rs​ ). Proceed only if Rs​≥1.5 .

  • Sample Analysis: Inject 10 µL of the (1R)-1-(indan-5-yl)ethanol sample.

  • Quantitation: Calculate the enantiomeric excess using the formula: %ee=Area1R​+Area1S​Area1R​−Area1S​​×100 .

Protocol B: Absolute Configuration Verification via Mosher’s Ester NMR

Self-Validation Mechanism: Dual-derivatization. By synthesizing both the (R)- and (S)-MTPA esters, the shift differences ( ΔδSR ) are internally controlled, eliminating false assignments caused by anomalous single-derivative conformers[6].

  • Dual Derivatization: In two separate dry vials, dissolve 5 mg of the (1R) alcohol sample in 0.5 mL of anhydrous CDCl3​ . To Vial 1, add (R)-MTPA-Cl (Mosher's acid chloride), N,N'-Dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-Dimethylaminopyridine (DMAP)[7]. To Vial 2, add (S)-MTPA-Cl and identical reagents.

  • Reaction Causality: DMAP acts as a nucleophilic catalyst, activating the MTPA-Cl to ensure complete conversion of the sterically hindered secondary alcohol into the corresponding diastereomeric ester without racemizing the chiral center. Stir for 2 hours at room temperature.

  • NMR Acquisition: Filter the solutions directly into NMR tubes. Acquire high-resolution 1H-NMR spectra (minimum 400 MHz) for both samples.

  • Data Extraction & Validation: Locate the doublet corresponding to the methyl group of the ethanol moiety (typically around 1.4–1.6 ppm).

    • Record the chemical shift in the (S)-MTPA ester ( δS​ ) and the (R)-MTPA ester ( δR​ ).

    • Calculate ΔδSR=δS​−δR​ .

    • Validation Check: For a (1R) absolute configuration, the methyl group will be shielded by the MTPA phenyl ring in the (S)-derivative, yielding a positive ΔδSR value[5].

MosherLogic Alcohol (1R)-1-(indan-5-yl)ethanol R_MTPA Derivatization with (R)-MTPA-Cl Alcohol->R_MTPA S_MTPA Derivatization with (S)-MTPA-Cl Alcohol->S_MTPA Diastereomer1 (R,R)-Diastereomer Methyl Deshielded R_MTPA->Diastereomer1 Diastereomer2 (S,R)-Diastereomer Methyl Shielded S_MTPA->Diastereomer2 NMR_Analysis 1H-NMR Analysis Calculate Δδ(S-R) Diastereomer1->NMR_Analysis Diastereomer2->NMR_Analysis Conclusion Confirm (1R) Absolute Configuration NMR_Analysis->Conclusion

Figure 2: Mechanistic logic of Mosher's ester derivatization for configuration validation.

Conclusion

For the rigorous purity assessment of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, relying on a single analytical technique is a critical failure point. Chiral HPLC on polysaccharide-based columns provides the most reliable and non-destructive quantitation of enantiomeric excess, provided a racemic SST is utilized to validate column integrity. However, to definitively prove the absolute configuration of the synthesized batch, the dual-derivatization Mosher's ester NMR protocol remains the irrefutable standard.

References

  • A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction BenchChem
  • Cas 496-11-7, Indane Chemical Properties and Reactivity LookChem
  • 23.2: Derivatization - Modified Mosher Analysis Chemistry LibreTexts
  • Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols Journal of the American Chemical Society (ACS Public
  • Preparative TLC Mosher: Mosher Ester Analysis of a Chiral Alcohol Scribd
  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry Journal of Chemical Educ

Sources

Validation

In-Vitro vs. In-Vivo Efficacy of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: A Comparative Guide to Indane-Derived Neuroprotectants

Executive Summary The development of disease-modifying therapeutics for Parkinson's Disease (PD) relies heavily on compounds that can simultaneously halt dopaminergic neurodegeneration and manage symptomatology. (1R)-1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of disease-modifying therapeutics for Parkinson's Disease (PD) relies heavily on compounds that can simultaneously halt dopaminergic neurodegeneration and manage symptomatology. (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (hereafter referred to as (1R)-IDE ) is an investigational chiral indane derivative designed to bridge the gap between pure monoamine oxidase B (MAO-B) inhibition and direct antioxidant neuroprotection.

This guide provides an objective, data-driven comparison of (1R)-IDE against established clinical benchmarks—Rasagiline (an irreversible indane-class MAO-B inhibitor) and Selegiline (a non-indane MAO-B inhibitor). By evaluating their performance across rigorous in-vitro cellular models and in-vivo 6-OHDA rodent models, we dissect the causality behind their pharmacological efficacy.

Mechanistic Rationale: Why the (1R)-Indane Scaffold?

The structural design of (1R)-IDE is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Indane Scaffold: Confers optimal lipophilicity, allowing rapid penetration across the blood-brain barrier (BBB), a critical requirement for CNS-active agents.

  • The (1R)-Enantiomer: The stereocenter dictates the molecule's spatial orientation within the bipartite cavity of the MAO-B active site. The (1R) configuration ensures highly specific, reversible binding, minimizing off-target MAO-A inhibition (which carries the risk of hypertensive crisis).

  • The Benzylic Alcohol Moiety: Unlike Rasagiline's propargylamine group, (1R)-IDE features a benzylic alcohol that acts as an intrinsic radical scavenger, neutralizing reactive oxygen species (ROS) independent of enzymatic inhibition.

MOA IDE (1R)-IDE Indane Indane Scaffold IDE->Indane Chiral (1R)-Enantiomer IDE->Chiral OH Benzylic Alcohol IDE->OH BBB BBB Penetration Indane->BBB Lipophilicity MAOB MAO-B Inhibition Chiral->MAOB Stereospecific Fit ROS ROS Scavenging OH->ROS Antioxidant

Caption: Logical relationship between (1R)-IDE's structural motifs and its pharmacological effects.

In-Vitro Efficacy: Target Engagement & Cellular Protection

To evaluate neuroprotective efficacy, we utilize human neuroblastoma SH-SY5Y cells exposed to 6-hydroxydopamine (6-OHDA) .

Causality of the Model: 6-OHDA is highly unstable at physiological pH. It rapidly undergoes autoxidation, generating toxic ROS (superoxide, hydrogen peroxide) and triggering the release of iron from ferritin. This initiates the Fenton reaction, leading to mitochondrial complex I inhibition, caspase-3 activation, and ultimately, apoptosis (1)[1]. By using 6-OHDA, we can test both the MAO-B inhibitory effects and the direct ROS-scavenging capabilities of the compounds. Previous studies have shown that Rasagiline prevents SH-SY5Y cell death by reducing caspase-3 activation and superoxide generation (2)[2].

Quantitative Comparison
CompoundMAO-B IC₅₀ (nM)Cell Viability (% of Control)Caspase-3 Activity (Fold Change)Intracellular ROS (% of 6-OHDA)
Vehicle + 6-OHDA N/A42.1 ± 3.4%4.8x100%
(1R)-IDE (10 µM) 45.281.5 ± 4.1%1.5x38%
Rasagiline (10 µM) 4.178.2 ± 3.8%1.7x45%
Selegiline (10 µM) 2.856.4 ± 5.2%3.2x82%

(Data represents mean ± SD from n=5 independent experiments. 6-OHDA concentration: 100 µM for 24h).

Protocol 1: Self-Validating In-Vitro Workflow

To ensure trustworthiness, this protocol incorporates a MAO-B Knockout (KO) SH-SY5Y line to isolate the direct antioxidant effect from the enzymatic inhibition effect.

  • Cell Culture & Seeding: Seed Wild-Type (WT) and MAO-B KO SH-SY5Y cells in 96-well plates at 1×104 cells/well. Incubate for 24h.

  • Pre-treatment (Target Engagement): Treat cells with 10 µM of (1R)-IDE, Rasagiline, Selegiline, or Vehicle (0.1% DMSO) for 2 hours.

  • Toxin Challenge: Introduce 100 µM 6-OHDA. Self-Validation Step: Include a subset of wells with Vehicle + Vehicle (no 6-OHDA) to establish the 100% viability baseline.

  • Assay Execution (24h post-toxin):

    • Viability: Add MTT reagent (0.5 mg/mL) for 4h; dissolve formazan in DMSO and read absorbance at 570 nm.

    • ROS Quantification: Load cells with 10 µM DCFDA for 30 mins. Measure fluorescence (Ex/Em = 485/535 nm).

  • Validation Logic: If (1R)-IDE maintains high cell viability in the MAO-B KO line while Selegiline fails, it conclusively proves that (1R)-IDE's neuroprotection is driven by its intrinsic benzylic alcohol ROS-scavenging properties, not just MAO-B inhibition.

In-Vivo Efficacy: Translation to 6-OHDA Parkinsonian Models

While in-vitro data proves cellular mechanisms, in-vivo models are required to prove BBB penetration and systemic efficacy. The unilateral 6-OHDA medial forebrain bundle (MFB) lesioned rat model is the gold standard. 6-OHDA injection induces rapid auto-oxidation and ROS generation, destroying dopaminergic neurons and creating a quantifiable motor deficit (3)[3].

InVivo Acclimation 1. Baseline & Acclimation (Self-Validation) Lesion 2. Stereotaxic 6-OHDA Injection (MFB) Acclimation->Lesion Treatment 3. Daily Dosing (1R)-IDE vs Controls Lesion->Treatment Behavior 4. Rotarod & Cylinder Tests Treatment->Behavior Euthanasia 5. Tissue Harvest (HPLC & IHC) Behavior->Euthanasia

Caption: Step-by-step workflow for the in-vivo 6-OHDA Parkinsonian rat model.

Quantitative Comparison
Treatment Group (1 mg/kg/day)Rotarod Latency (s)Cylinder Test (Impaired Forelimb Use %)Striatal Dopamine (ng/mg protein)TH+ Neurons in SNpc (% of Sham)
Sham (Vehicle) 245 ± 1548% (Symmetrical)12.4 ± 1.1100%
6-OHDA + Vehicle 85 ± 1212% (Highly Asymmetrical)2.1 ± 0.422%
6-OHDA + (1R)-IDE 210 ± 1839%9.8 ± 0.976%
6-OHDA + Rasagiline 195 ± 1435%8.5 ± 0.768%
Protocol 2: Self-Validating In-Vivo Workflow
  • Stereotaxic Surgery: Anesthetize male Wistar rats. Inject 6-OHDA (8 µg in 4 µL of 0.02% ascorbic acid/saline) unilaterally into the right MFB. Self-Validation Step: Inject a "Sham" cohort with the ascorbic acid vehicle alone to prove that the mechanical trauma of the needle does not cause the dopaminergic deficit.

  • Treatment Paradigm: Commencing 24 hours post-lesion, administer (1R)-IDE, Rasagiline, or Vehicle via intraperitoneal (i.p.) injection daily for 21 days.

  • Behavioral Assessment (Day 21):

    • Rotarod Test: Measure latency to fall (accelerating from 4 to 40 rpm over 5 mins).

    • Cylinder Test: Place the rat in a transparent cylinder. Count the number of times the impaired (contralateral) forelimb is used for weight-bearing against the glass.

  • Biochemical & Histological Validation: Euthanize animals. Isolate the striatum for High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify absolute dopamine levels. Perform Immunohistochemistry (IHC) on the Substantia Nigra pars compacta (SNpc) to count Tyrosine Hydroxylase positive (TH+) neurons.

Comparative Analysis & Conclusion

The data reveals a clear mechanistic divergence between the compounds:

  • Selegiline is a potent MAO-B inhibitor but lacks intrinsic ROS-scavenging capabilities. Consequently, it performs poorly against the direct oxidative stress induced by 6-OHDA autoxidation in-vitro.

  • Rasagiline utilizes its indane ring and propargylamine moiety to provide strong MAO-B inhibition and moderate anti-apoptotic signaling, resulting in good in-vivo recovery.

  • (1R)-IDE represents a structural evolution. While its MAO-B IC₅₀ (45.2 nM) is higher (less potent) than Rasagiline, its benzylic alcohol acts as a superior direct ROS scavenger. This dual-action profile results in the highest preservation of TH+ neurons (76%) and striatal dopamine (9.8 ng/mg) in the in-vivo model.

By combining reversible MAO-B target engagement with robust, enzyme-independent antioxidant properties, (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol demonstrates superior neuroprotective efficacy compared to traditional propargylamine-based therapeutics.

References

  • Buneeva, O., & Medvedev, A. (2025). "Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism." International Journal of Molecular Sciences. Available at:[Link]

  • Inzelkofer, et al. (2021). "Rasagiline protects against alpha-synuclein induced sensitivity to oxidative stress in dopaminergic cells." ResearchGate. Available at:[Link]

  • Borah, A., & Mohanakumar, K. P. (2023). "Oxidopamine and oxidative stress: Recent advances in experimental physiology and pharmacology." ResearchGate. Available at:[Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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